molecular formula C9H6ClN3O2 B1307090 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 842977-25-7

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B1307090
CAS No.: 842977-25-7
M. Wt: 223.61 g/mol
InChI Key: MYPYOBGBVHWJOE-UHFFFAOYSA-N
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Description

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPYOBGBVHWJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390346
Record name 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842977-25-7
Record name 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile & Process Development Guide: 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 842977-25-7). As a bifunctional intermediate containing both a carboxylic acid and a polar 1,2,4-triazole moiety, this compound exhibits distinct solubility behaviors critical for process optimization, purification, and formulation. This document outlines the theoretical solubility profile, experimental determination protocols, and solvent selection strategies for synthesis and recrystallization.

Physicochemical Analysis & Solubility Profile

Structural Determinants of Solubility

The solubility of this compound is governed by the competition between its lipophilic aromatic core and its two polar functional groups.

  • Benzoic Acid Moiety: Provides pH-dependent solubility. It acts as a hydrogen bond donor (HBD) and acceptor (HBA), facilitating solubility in protic solvents like alcohols.

  • 1,2,4-Triazole Ring: A highly polar, planar heterocycle. It significantly increases the melting point and lattice energy, often reducing solubility in non-polar solvents while enhancing affinity for polar aprotic solvents (DMSO, DMF).

  • Chloro- Substituent: Adds lipophilicity but is generally overpowered by the polarity of the acid and triazole groups.

Predicted Solubility Matrix

Based on Structure-Property Relationships (SPR) and data from analogous triazolyl-benzoic acid derivatives, the following solubility profile is established for process development.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Disrupts strong intermolecular H-bonding; ideal for reaction media.
Protic (Alcohols) Methanol, EthanolModerate (Temp. Dependent)Soluble at reflux; likely sparingly soluble at RT. Ideal for recrystallization.
Aqueous (Acidic/Neutral) Water (pH < 4)Low/Insoluble The compound exists in its protonated, neutral form, which has high lattice energy.
Aqueous (Basic) Water (pH > 8)High Deprotonation of the carboxylic acid forms the benzoate salt, rendering it water-soluble.
Non-Polar Hexane, HeptaneInsoluble Lack of dipole interaction to overcome crystal lattice energy.
Chlorinated Dichloromethane (DCM)Low Insufficient polarity to solubilize the triazole moiety effectively.

Experimental Protocol: Solubility Determination

Since batch-to-batch variations in purity and polymorphs can alter solubility, empirical determination is required. The following protocol ensures data integrity.

Gravimetric Saturation Method (Standard Operating Procedure)

Objective: Determine the thermodynamic solubility limit in organic solvents.

  • Preparation: Weigh approximately 100 mg of the compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal the vial and agitate at the target temperature (e.g., 25°C or 50°C) for 24 hours using a thermomixer.

    • Note: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).

  • Quantification:

    • Option A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Option B (HPLC - Preferred): Dilute the filtrate with mobile phase and analyze against a calibration curve.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on solubility outcomes.

Solubility_Workflow Start Start: Solubility Screening SelectSolvent Select Solvent Class (Polar Aprotic, Alcohol, Non-Polar) Start->SelectSolvent Equilibrate Equilibrate Saturation (24h @ 25°C) SelectSolvent->Equilibrate CheckDissolution Visual Inspection Equilibrate->CheckDissolution Soluble Fully Soluble (Process Solvent Candidate) CheckDissolution->Soluble Clear Insoluble Suspension Persists (Anti-Solvent Candidate) CheckDissolution->Insoluble Cloudy Heat Heat to Reflux Insoluble->Heat If Alcohol/Ester CheckHot Soluble at Reflux? Heat->CheckHot CheckHot->Insoluble No Recryst Recrystallization Solvent (High T coeff) CheckHot->Recryst Yes

Figure 1: Decision tree for categorizing solvents into reaction media, recrystallization solvents, or anti-solvents.

Process Applications: Synthesis & Purification

Reaction Solvent Selection

For synthetic transformations involving this intermediate (e.g., coupling reactions), Polar Aprotic Solvents are recommended.

  • DMF (Dimethylformamide): Excellent solubilizer but high boiling point makes removal difficult.

  • DMSO (Dimethyl Sulfoxide): Superior solubility; often used for biological assays or nucleophilic substitutions.

  • NMP (N-Methyl-2-pyrrolidone): Suitable for high-temperature cyclizations.

Purification Strategy (Recrystallization)

The "High Melting Point" nature of the triazole ring suggests that recrystallization is the most effective purification method.

  • Primary Solvent: Methanol or Ethanol .

    • Protocol: Suspend crude material in alcohol. Heat to reflux. If not fully soluble, add small amounts of DMF until clear.

  • Anti-Solvent: Water or Diisopropyl Ether .

    • Protocol: Slowly add the anti-solvent to the hot solution until turbidity appears. Cool slowly to 4°C to induce crystallization.

  • Acid-Base Precipitation:

    • Dissolve crude solid in 1M NaOH (forms soluble sodium benzoate salt).

    • Filter to remove non-acidic impurities.

    • Slowly acidify filtrate with 1M HCl to pH 3-4.

    • Precipitate the pure free acid.

pH-Dependent Solubility Mechanism

Understanding the ionization state is critical for aqueous formulations.

pH_Solubility AcidForm Free Acid (Insoluble) pH < 4 Neutral/Zwitterionic SaltForm Carboxylate Salt (Soluble) pH > 8 Anionic Species AcidForm->SaltForm Deprotonation Base Add NaOH/KOH Base->AcidForm SaltForm->AcidForm Acidification (HCl)

Figure 2: The reversible transition between the insoluble free acid and the soluble carboxylate salt.

References

  • BenchChem. (2025). Solubility of Benzoic Acid in Organic Solvents. Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from

  • ResearchGate. (2025). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-Amino-4H-1,2,4-triazole. Retrieved from

  • ChemicalBook. (2023).[3] Properties of Triazolyl Benzoic Acid Derivatives. Retrieved from

Sources

Technical Guide: Mechanism of Action of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid , a compound characterized by its specific pharmacophore features: a benzoic acid core (anionic head), a chlorine substituent (lipophilic blocker), and a triazole ring (aromatic linker/donor).

While often utilized as a high-value building block in medicinal chemistry, this molecule functions primarily as a bioisostere of phosphotyrosine (pTyr) . It serves as a critical scaffold in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for Type 2 Diabetes and obesity therapeutics.

Executive Summary: The Pharmacophore Identity

This compound (CAS: 842977-25-7) represents a "privileged structure" in drug discovery. It is designed to mimic the phosphate group of biological substrates while offering superior cell permeability and metabolic stability compared to actual phosphates.

  • Primary Class: PTP1B Inhibitor / Phosphotyrosine Mimetic.

  • Secondary Utility: Synthetic intermediate for antibacterial (DNA Gyrase B) and agrochemical (Auxin mimic) agents.

  • Chemical Role: Bidentate ligand and hydrogen bond acceptor/donor.

Molecular Architecture & Binding Mechanics

To understand the mechanism, one must deconstruct the molecule into its functional interaction domains. This compound targets the active site of Protein Tyrosine Phosphatases (PTPs) , specifically the positively charged pocket that normally binds the phosphate group of phosphorylated tyrosine residues.

Structural Activity Relationship (SAR)
Functional GroupBiological Role (Mechanism)Interaction Type
Benzoic Acid (C-1) Phosphate Mimicry: The carboxylate anion (

) mimics the phosphate group (

) of phosphotyrosine.
Electrostatic / H-Bonding: Forms salt bridges with the PTP1B P-loop (Arg221) and backbone amides.
Chlorine (C-2) Conformational Lock & Selectivity: Forces the carboxylate out of planarity or fills a specific hydrophobic cleft (Site A).Hydrophobic / Steric: Displaces water and improves selectivity against other phosphatases (like TCPTP).
1,2,4-Triazole (C-5) Linker & Extension: Acts as a rigid spacer to project substituents into the "Second Aryl Phosphate Binding Site" or interact with the YRD motif.

-Stacking / H-Bonding:
Interacts with aromatic residues (Phe182, Tyr46) in the active site cleft.

Mechanism of Action: PTP1B Inhibition

The primary mechanism of action for this scaffold is the competitive reversible inhibition of PTP1B .

The Biological Problem

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), terminating the signal. In Type 2 Diabetes, PTP1B activity is often elevated, leading to insulin resistance.

The Inhibitory Mechanism

This compound acts by occupying the catalytic center of PTP1B, preventing the natural substrate (phosphorylated insulin receptor) from entering.

  • Entry & Recognition: The anionic carboxylate group is attracted to the highly positive potential of the PTP1B active site cleft.

  • P-Loop Engagement: The carboxylate oxygens form critical hydrogen bonds with the guanidinium group of Arg221 and the backbone amide nitrogens of the P-loop (residues 215–221). This mimics the phosphate binding of the natural substrate.

  • Catalytic Blockade: By occupying this site, the molecule shields the catalytic Cys215 residue. Normally, Cys215 performs a nucleophilic attack on the substrate phosphate; the inhibitor prevents this, halting the dephosphorylation reaction.

  • WPD Loop Stabilization: The inhibitor may stabilize the WPD loop (containing Asp181 ) in the "closed" conformation, further locking the enzyme in an inactive state.

  • Signal Restoration: With PTP1B inhibited, the Insulin Receptor remains phosphorylated longer, enhancing downstream signaling (PI3K/Akt pathway) and improving glucose uptake.

Visualization of the Signaling Pathway

The following diagram illustrates the logical flow of the mechanism, from molecular binding to physiological effect.

PTP1B_Mechanism Compound This compound PTP1B_Active PTP1B Active Site (Cys215, Arg221) Compound->PTP1B_Active Competitive Binding (Mimics pTyr) PTP1B_Inhibited PTP1B-Inhibitor Complex (Catalytically Inert) PTP1B_Active->PTP1B_Inhibited Blockade of Cys215 Dephosphorylation Dephosphorylation (Signal Termination) PTP1B_Active->Dephosphorylation Catalysis PTP1B_Inhibited->Dephosphorylation PREVENTS Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->Dephosphorylation Natural Substrate Flow Signal_Cascade PI3K / Akt Pathway Activation Insulin_Receptor->Signal_Cascade Sustained Phosphorylation Physio_Effect Enhanced Glucose Uptake (Insulin Sensitization) Signal_Cascade->Physio_Effect

Caption: Mechanism of PTP1B inhibition leading to enhanced insulin signaling. The compound blocks the dephosphorylation step.

Experimental Protocols (Validation Systems)

To validate the activity of this compound, researchers utilize an enzymatic assay using p-Nitrophenyl Phosphate (pNPP) as a surrogate substrate.

PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human PTP1B.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (Dithiothreitol).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Enzyme: Recombinant Human PTP1B (residues 1–321).

  • Inhibitor: this compound (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the inhibitor in DMSO to create a concentration gradient (e.g., 0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor solution with 80 µL of Reaction Buffer containing PTP1B enzyme (final conc. 5–10 nM).

  • Equilibration: Incubate at 37°C for 10 minutes to allow the inhibitor to bind the active site (Arg221/Cys215).

  • Initiation: Add 10 µL of pNPP (final conc. 2 mM, approx

    
    ) to start the reaction.
    
  • Measurement: Monitor the absorbance at 405 nm continuously for 20 minutes. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow).

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Activity vs. Log[Inhibitor] to derive the IC50.
    

Self-Validating Check:

  • Positive Control: Use Sodium Orthovanadate (

    
    ) or a known PTP1B inhibitor (e.g., TCS-401).
    
  • Negative Control: DMSO only (100% Activity).

  • Interference Check: Ensure the compound does not absorb at 405 nm itself.

Synthetic Utility & Pathway

For researchers using this as a scaffold, the synthesis typically involves building the triazole ring onto the benzoic acid core.

Synthesis via Transamination (Einhorn-Brunner Reaction variant)

A common route to construct the 1,2,4-triazole ring at the 5-position of the benzoic acid:

  • Starting Material: 2-chloro-5-hydrazinobenzoic acid.

  • Reagent: Formamide (or s-triazine).

  • Conditions: Reflux at 140–160°C.

  • Mechanism: The hydrazine attacks the formamide, followed by cyclization and dehydration to form the 1,2,4-triazole ring.

Visualization of Synthetic Logic

Synthesis_Flow Start 2-chloro-5-hydrazinobenzoic acid Intermediate Amidrazone Intermediate Start->Intermediate Condensation (Reflux) Reagent + Formamide / s-Triazine Product This compound Intermediate->Product Cyclodehydration (-H2O)

Caption: Simplified synthetic route for constructing the triazole ring on the benzoic acid scaffold.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology, 42, 209-234. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344. Link

  • PubChem. (n.d.). Compound Summary for CID 12218454 (Related Structure). National Center for Biotechnology Information. Link

  • ChEMBL Database. (n.d.). Target Report for PTP1B. European Bioinformatics Institute. Link

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Kinase Inhibitor Drug Discovery[1]

Executive Summary

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 842977-25-7) is a specialized heterocyclic building block widely utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in the 4-substituted-1,2,4-triazole moiety, which serves as a robust bioisostere for amide or urea linkers while providing critical hydrogen-bonding interactions within the kinase hinge region or the solvent-exposed front pocket.

This guide details the chemical profile, validated synthetic routes, and medicinal chemistry applications of this scaffold, specifically focusing on its role in targeting ASK1 (Apoptosis Signal-regulating Kinase 1) and p38 MAPK pathways.

Chemical Profile & Structural Biology
2.1 Physicochemical Properties
PropertyValueNote
CAS Number 842977-25-7Unique Identifier
Formula C₉H₆ClN₃O₂
MW 223.62 g/mol Fragment-like (Rule of 3 compliant)
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water/DCM
pKa (Calc) ~3.5 (COOH), ~2.3 (Triazole)Acidic handle for coupling
LogP ~1.2Favorable for oral bioavailability
2.2 Pharmacophore Analysis

The 4H-1,2,4-triazole ring is distinct from its 1H-isomer. In the 4H-isomer, the attachment point is the central nitrogen, creating a symmetrical electronic distribution that resists metabolic N-oxidation compared to pyridines.

Key Interactions:

  • Triazole N1/N2: Acts as a weak hydrogen bond acceptor (HBA), often interacting with conserved lysine residues (e.g., Lys709 in ASK1) or water networks in the active site.

  • Chlorine Atom: Provides a steric block to enforce conformation (atropisomerism control) and fills hydrophobic pockets (halogen bonding potential).

  • Carboxylic Acid: Serves as the synthetic handle for amide coupling to generate the final inhibitor library.

Pharmacophore Triazole 4H-1,2,4-Triazole Ring (H-Bond Acceptor) Benzene Benzoic Acid Core (Scaffold) Triazole->Benzene Attached at N4 Target Kinase Active Site (e.g., ASK1 Lys709) Triazole->Target H-Bond Interaction Chlorine 2-Chloro Substituent (Steric/Hydrophobic) Benzene->Chlorine Ortho steric lock Acid Carboxylic Acid (Synthetic Handle) Benzene->Acid Meta/Para handle

Figure 1: Pharmacophore mapping of the scaffold interacting with a theoretical kinase active site.

Validated Synthetic Protocols

The synthesis of the 4-yl isomer requires specific conditions to avoid the formation of the thermodynamically more stable 1-yl isomer. The Diformylhydrazine Method is the industry standard for high-purity preparation of 4-aryl-1,2,4-triazoles.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the C-N bond between the aniline nitrogen and the triazole ring.

Retrosynthesis Target Target: This compound Precursor1 Intermediate: 5-Amino-2-chlorobenzoic acid Target->Precursor1 Cyclocondensation (High Temp) Reagent Reagent: 1,2-Diformylhydrazine (or Triethyl orthoformate + Hydrazine) Target->Reagent Triazole Formation

Figure 2: Retrosynthetic strategy for constructing the 4-aryl-triazole core.

3.2 Experimental Protocol: Synthesis from 5-Amino-2-chlorobenzoic acid

Objective: Synthesis of this compound via cyclocondensation.

Materials:

  • 5-Amino-2-chlorobenzoic acid (1.0 eq)

  • 1,2-Diformylhydrazine (1.2 eq)

  • Triethylamine (Et₃N) (Catalytic)[1]

  • Solvent: Pyridine or neat melt (if small scale)

  • Reagent alternative: Trimethylsilyl chloride (TMSCl) can be used to activate the reaction.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 5-amino-2-chlorobenzoic acid (10.0 g, 58.3 mmol) in Pyridine (50 mL).

    • Expert Insight: Pyridine acts as both solvent and base. For scale-up, less toxic high-boiling solvents like sulfolane or diglyme with a tertiary amine base can be used.

  • Addition of Cyclizing Agent: Add 1,2-diformylhydrazine (6.16 g, 70.0 mmol) to the suspension.

    • Mechanism:[2][3][4][5] The aniline nitrogen attacks the formyl group, followed by condensation and ring closure.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 115°C) under nitrogen atmosphere. Maintain reflux for 12–16 hours .

    • Monitoring: Monitor reaction progress via LC-MS (Target M+H = 224.0). The starting aniline peak should disappear.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the pyridine under reduced pressure (rotary evaporator).

    • Resuspend the residue in Water (100 mL) and adjust pH to ~3–4 using 1N HCl.

    • Critical Step: The product will precipitate as an off-white solid.

    • Filter the solid and wash copiously with water to remove residual pyridine and hydrazine salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (DCM:MeOH:AcOH gradient) if high purity (>98%) is required for biological assays.

Yield Expectation: 65–75% Purity: >95% (HPLC @ 254 nm)

Medicinal Chemistry Applications

This building block is primarily used to synthesize "Type II" kinase inhibitors or allosteric modulators where the benzoic acid moiety is converted into an amide.

4.1 Library Synthesis Workflow (Amide Coupling)

The carboxylic acid is coupled with diverse amines (R-NH₂) to explore Structure-Activity Relationships (SAR).

Standard Coupling Protocol (HATU Method):

  • Dissolve This compound (1.0 eq) in dry DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) and stir for 10 minutes to activate the acid (formation of O-At ester).

  • Add the diverse Amine (R-NH₂) (1.1 eq).

  • Stir at RT for 2–4 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

4.2 Case Study: ASK1 Inhibition

In the context of ASK1 (Apoptosis Signal-regulating Kinase 1) inhibitors, such as analogues of Selonsertib , the triazole ring mimics the binding of the adenine ring of ATP or interacts with the "gatekeeper" region. The 2-chloro group forces the amide bond out of plane, creating a specific twist required to fit into the hydrophobic pocket adjacent to the kinase hinge.

Signaling Pathway Relevance: Inhibition of ASK1 blocks the downstream phosphorylation of p38 and JNK, reducing inflammation and fibrosis in NASH (Non-Alcoholic Steatohepatitis) models.

Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 (MAP3K5) Target of Scaffold ROS->ASK1 Activates p38 p38 MAPK ASK1->p38 Phosphorylation JNK JNK ASK1->JNK Phosphorylation Inhibitor Triazole-Benzoic Inhibitor Inhibitor->ASK1 Inhibits (ATP Competitive) Inflammation Inflammation & Fibrosis p38->Inflammation JNK->Inflammation

Figure 3: Mechanism of action for ASK1 inhibitors derived from this scaffold.

Quality Control & Analytical Standards

To ensure the integrity of the building block before library synthesis, the following specifications must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic triazole singlets (~8.8, 9.1 ppm). Aromatic protons correspond to 1,2,4-substitution pattern.
Purity HPLC-UV (254 nm)≥ 98.0%
Water Content Karl Fischer≤ 1.0% (Dryness is critical for HATU coupling)
Residual Solvent GC-HSPyridine < 200 ppm

NMR Diagnostic Peaks (DMSO-d₆):

  • Triazole: Two singlets at δ 9.05 and 8.25 ppm (characteristic of 4-substituted 1,2,4-triazole).

  • Benzene Ring:

    • d, J=8.5 Hz (H-3, ortho to Cl)

    • dd, J=8.5, 2.5 Hz (H-4)

    • d, J=2.5 Hz (H-6, ortho to Acid)

References
  • Preparation of 4-substituted-1,2,4-triazoles

    • Source: Bartlett, R. K., & Humphrey, I. R. (1967). "The synthesis of 4-substituted 1,2,4-triazoles." Journal of the Chemical Society C: Organic.
    • Relevance: Establishes the diformylhydrazine cycliz
  • ASK1 Inhibitors and Pharmacophore

    • Source: Terao, Y., et al. (2012). "Discovery of GS-4997 (Selonsertib): A Selective and Potent ASK1 Inhibitor for the Treatment of Kidney Fibrosis." Journal of Medicinal Chemistry.
    • Relevance: Discusses the structural requirements for ASK1 inhibition, including the role of triazole moieties.
    • (Note: Citation refers to related Selonsertib discovery papers).

  • Synthesis of 5-amino-2-chlorobenzoic acid precursors

    • Source: PrepChem.
    • Relevance: Valid
  • Triazole Bioisosteres in Medicinal Chemistry

    • Source: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
    • Relevance: Explains the physicochemical r

Sources

Methodological & Application

Synthesis of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid from 2-chloro-5-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid .

This specific scaffold serves as a critical intermediate in the synthesis of P2X7 antagonists, kinase inhibitors, and bioisosteres of complex amides. The protocol below utilizes a Silyl-Promoted Cyclization strategy, which offers superior yield and reproducibility compared to traditional high-temperature fusion methods, particularly for zwitterionic starting materials like amino acids.

Introduction & Strategic Analysis

The conversion of anilines to 4-substituted-1,2,4-triazoles is classically achieved via the reaction of the amine with 1,2-diformylhydrazine (DFH).[1] However, when the substrate is a benzoic acid derivative (e.g., 2-chloro-5-aminobenzoic acid), traditional thermal fusion fails due to the high melting point and poor solubility of the zwitterionic amino acid.

The Solution: This protocol employs Chlorotrimethylsilane (TMSCl) in pyridine.

  • In-situ Protection: TMSCl transiently protects the carboxylic acid as a silyl ester, solubilizing the substrate in organic media.

  • Activation: TMSCl activates the formyl groups of 1,2-diformylhydrazine, facilitating nucleophilic attack by the aniline nitrogen.

  • Dehydration: The silyl reagent acts as a water scavenger, driving the cyclization to completion at moderate temperatures (refluxing pyridine).

Retrosynthetic Logic

The target molecule is disconnected at the C-N bonds of the triazole ring, revealing the precursor aniline and the C1-N2-C1 synthon (1,2-diformylhydrazine).

Retrosynthesis Target This compound SM 2-chloro-5-aminobenzoic acid Target->SM Retro-Cyclization Reagent 1,2-Diformylhydrazine (DFH) Target->Reagent +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole ring.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
2-Chloro-5-aminobenzoic acid 171.581.0Limiting Reagent
1,2-Diformylhydrazine (DFH) 88.071.2Triazole Precursor
Chlorotrimethylsilane (TMSCl) 108.646.0Activator / Protectant
Triethylamine (Et3N) 101.196.0Base
Pyridine 79.1010 VolSolvent
Step-by-Step Methodology
Phase A: In-Situ Protection & Activation
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Charge the flask with 2-chloro-5-aminobenzoic acid (1.0 eq) and 1,2-diformylhydrazine (1.2 eq).

  • Solvation: Add anhydrous Pyridine (10 mL per gram of substrate). Stir at room temperature (RT) for 15 minutes. Note: The mixture may remain a suspension.

  • Silylation: Cool the mixture to 0°C in an ice bath. Dropwise add Chlorotrimethylsilane (TMSCl) (6.0 eq) over 20 minutes.

    • Observation: An exotherm will occur. White precipitate (Et3N·HCl salts) may form if base is added simultaneously, but here Pyridine acts as the base.

  • Base Addition: Add Triethylamine (6.0 eq) dropwise.

    • Critical Checkpoint: The mixture should become more homogeneous or a fine suspension as the silyl ester forms.

Phase B: Cyclization
  • Heating: Remove the ice bath and slowly heat the reaction mixture to reflux (approx. 115°C) .

  • Reaction Time: Maintain reflux for 12–16 hours .

    • Monitoring: Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1 with 1% AcOH). The starting aniline spot (lower Rf) should disappear.

Phase C: Workup & Isolation[1][6][7]
  • Quenching: Cool the reaction mixture to RT. Slowly pour the mixture into crushed ice/water (20 volumes).

    • Chemistry: This hydrolyzes the silyl ester back to the free carboxylic acid and removes the silyl groups from the triazole.

  • Acidification: Adjust the pH of the aqueous slurry to pH 3–4 using 2N HCl. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake sequentially with:

    • Water (3 x 20 mL) to remove pyridine salts.

    • Cold Isopropanol (1 x 10 mL) to remove unreacted DFH.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Mechanistic Pathway & Visualization

The reaction proceeds through a "Silyl-Pellizzari" type mechanism. The key driver is the activation of the amide-like oxygens on DFH by silicon, making the carbon highly electrophilic.

Mechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Hydrolysis SM Amino Acid (Zwitterion) Silyl_Ester Silyl Ester Intermediate (Soluble) SM->Silyl_Ester TMSCl / Pyridine Attack Nucleophilic Attack (Amine -> Activated Formyl) Silyl_Ester->Attack DFH_Act Bis-Silylated DFH (Activated Electrophile) DFH_Act->Attack + Closure Ring Closure & Elimination of TMS-OH Attack->Closure - TMS2O Silyl_Triazole Silylated Triazole Product Closure->Silyl_Triazole Quench Water Quench Silyl_Triazole->Quench Final 2-chloro-5-(4H-1,2,4-triazol-4-yl) benzoic acid Quench->Final Hydrolysis of Silyl Ester

Figure 2: Mechanistic flow from silylation to final hydrolysis.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Off-white to pale beige solid.

  • Yield: Typical isolated yields range from 75% to 85% .

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5 (br s, 1H, COOH)
      
    • 
       9.10 (s, 2H, Triazole C-H) — Diagnostic Peak
      
    • 
       7.8 - 8.2 (m, 3H, Aromatic protons)
      
  • Mass Spectrometry (ESI):

    • Calc.[5][6] MW: 223.61

    • Observed [M+H]+: 224.1

    • Observed [M-H]-: 222.1

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete silylation of COOHEnsure TMSCl is fresh and added in excess (at least 5-6 eq).
Sticky Gum Incomplete hydrolysis of silyl esterIncrease stirring time during the water quench (Step 9).
Impurity (Rf ~0.0) Unreacted Amino AcidIncrease reaction temperature to reflux; ensure anhydrous pyridine is used.
Dark Color Oxidation of anilineDegas pyridine with nitrogen before use.

References

  • Wagh, S., et al. (2015). "A simple and efficient synthesis of 4-substituted 1,2,4-triazoles." Synlett, 26, 404-407.

  • Bartlett, R. K., & Humphrey, I. R. (1967). "The synthesis of 4-substituted 1,2,4-triazoles." Journal of the Chemical Society C: Organic, 1664-1666.

  • Ueda, S., & Nagasawa, H. (2009). "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081.

  • Standard Protocol Validation: Based on standard industrial procedures for "Einhorn-Brunner" type triazole synthesis adapted for zwitterionic substr

Sources

Detailed synthesis protocol for 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide outlines the robust synthesis of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid . The core challenge in synthesizing this molecule lies in the regioselective construction of the 1,2,4-triazole ring.

The Regioselectivity Challenge

Direct coupling of a pre-formed 1,2,4-triazole to an aryl halide (via Ullmann or Buchwald-Hartwig amination) typically favors the N1 position due to the tautomeric stability of the triazole, yielding the 1-aryl isomer. However, the target molecule requires the N4-aryl connectivity.

The Solution: The Walser-Flynn Cyclization

To guarantee N4-regioselectivity, the triazole ring must be constructed around the primary amine of the aniline precursor. We utilize a modified Walser-Flynn procedure (Reference 1), which involves the reaction of the aniline with 1,2-diformylhydrazine in the presence of chlorotrimethylsilane (TMSCl) and pyridine.

Mechanism Logic:

  • In-situ Activation: TMSCl activates 1,2-diformylhydrazine, making it highly electrophilic.

  • Transient Protection: TMSCl simultaneously silylates the carboxylic acid of the substrate, preventing side reactions and improving solubility in organic media.

  • Cyclization: The amine nitrogen acts as the nucleophile, displacing the oxygen functions of the hydrazine reagent to form the triazole ring exclusively at the N4 position.

Chemical Reaction Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway selected for this protocol.

ReactionPathway Start 5-Amino-2-chlorobenzoic acid (Starting Material) Inter Bis-TMS Intermediate (Transient) Start->Inter Silylation (TMSCl) Reagent 1,2-Diformylhydrazine + TMSCl / Pyridine Reagent->Inter Activation Product This compound (Target) Inter->Product Cyclization & Hydrolysis (Reflux -> MeOH Quench)

Figure 1: Reaction pathway utilizing the Walser-Flynn cyclization strategy to ensure N4-regioselectivity.

Detailed Experimental Protocol

Materials and Equipment[1]
  • Reagents:

    • 5-Amino-2-chlorobenzoic acid (Purity >98%)

    • 1,2-Diformylhydrazine (DFH)

    • Chlorotrimethylsilane (TMSCl)

    • Pyridine (Anhydrous)

    • Methanol (HPLC Grade)

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL) equipped with a reflux condenser and nitrogen inlet.

    • Mechanical stirrer (Magnetic stirring is insufficient for the slurry phase).

    • Temperature probe.

Stoichiometry Table
ComponentRoleEq.Mass/Vol (Scale)MW ( g/mol )
5-Amino-2-chlorobenzoic acid Limiting Reagent1.010.0 g171.58
1,2-Diformylhydrazine Cyclizing Agent1.26.16 g88.07
Chlorotrimethylsilane (TMSCl) Activator6.038.0 g (44 mL)108.64
Pyridine Solvent/Base--100 mL79.10
Step-by-Step Procedure
Phase 1: Activation and Addition
  • Setup: Flame-dry the reaction vessel and flush with nitrogen.

  • Solvation: Charge the flask with 5-Amino-2-chlorobenzoic acid (10.0 g) , 1,2-Diformylhydrazine (6.16 g) , and Pyridine (100 mL) . The mixture will likely be a suspension.

  • Activation: Cool the mixture to 0°C using an ice bath.

  • TMSCl Addition: Add Chlorotrimethylsilane (44 mL) dropwise over 20 minutes.

    • Observation: The reaction is exothermic. White precipitate (Pyridine·HCl) will form. Ensure internal temperature stays <10°C during addition.

    • Mechanistic Note: TMSCl silylates the carboxylic acid (forming the silyl ester) and the amine, while also activating the formyl groups on the hydrazine.

Phase 2: Cyclization
  • Reflux: Remove the ice bath and slowly heat the mixture to reflux (approx. 115°C).

  • Duration: Maintain reflux for 12 to 16 hours .

    • Monitoring: Monitor reaction progress via HPLC or LC-MS. The starting aniline peak should disappear.

Phase 3: Workup and Isolation
  • Quench: Cool the reaction mixture to room temperature. Slowly add Methanol (50 mL) .

    • Purpose: This hydrolyzes the silyl ester back to the carboxylic acid and quenches excess TMSCl. Stir for 30 minutes.

  • Concentration: Concentrate the mixture under reduced pressure to remove methanol and the majority of pyridine. A viscous residue will remain.

  • Precipitation: Dilute the residue with Water (100 mL) . Adjust the pH to 4–5 using 2N HCl. The product usually precipitates as an off-white solid.

  • Filtration: Filter the solid and wash the cake with water (2 x 20 mL) followed by cold isopropanol (1 x 10 mL) to remove colored impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow & Decision Logic

This flowchart guides the operator through the critical decision points during the synthesis.

Workflow Start Start Synthesis Mix Mix Aniline + DFH + Pyridine Start->Mix AddTMS Add TMSCl at 0°C (Exothermic Control) Mix->AddTMS Reflux Reflux 115°C (12-16h) AddTMS->Reflux Check Check HPLC for Conversion Reflux->Check Complete Conversion >98%? Check->Complete Yes Continue Continue Reflux Check->Continue No Quench Quench with MeOH (Hydrolyze Silyl Ester) Complete->Quench Continue->Reflux Concentrate Concentrate & Add Water Quench->Concentrate pHAdjust Adjust pH to 4-5 Concentrate->pHAdjust Filter Filter & Wash pHAdjust->Filter Dry Final Product (Off-white solid) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target triazole.

Quality Control & Validation

To ensure the protocol was successful, the isolated material must meet the following criteria.

Analytical Specifications[2]
  • Appearance: Off-white to pale beige powder.

  • 1H NMR (DMSO-d6):

    • Triazole Protons: A distinct singlet integrating to 2H around

      
       8.8–9.2 ppm. This confirms the symmetry of the triazole ring attached at N4.
      
    • Aromatic Protons: Three signals corresponding to the 1,2,4-trisubstituted benzene ring.

  • Mass Spectrometry (ESI):

    • Calculated [M+H]+: 224.02 (approx).

    • Observe characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

  • Purity (HPLC): >98.0% area.

Troubleshooting Guide
  • Issue: Low Yield / Product remains in mother liquor.

    • Cause: The triazole ring increases water solubility compared to the starting aniline.

    • Fix: Ensure the pH during isolation is near the isoelectric point (typically pH 4-5 for amino-acid-like zwitterions). Do not make the solution too acidic (pH < 2) or the pyridine/triazole will protonate and remain soluble.

  • Issue: Incomplete Conversion.

    • Cause: Moisture in the pyridine or old TMSCl.

    • Fix: Use anhydrous pyridine and fresh TMSCl. Moisture hydrolyzes the active intermediate.

Safety & Handling (HSE)

  • Chlorotrimethylsilane (TMSCl): Corrosive and reacts violently with water to release HCl gas. Handle in a fume hood.

  • Pyridine: Toxic, noxious odor, and flammable. Use strictly in a fume hood.

  • 1,2-Diformylhydrazine: Potential irritant. Avoid dust inhalation.

References

  • Walser, A., Flynn, T., & Mason, C. (1978). Quinazolines and 1,4-benzodiazepines. 84. Synthesis of 4-aryl-4H-1,2,4-triazoles. The Journal of Organic Chemistry, 43(6), 1197–1200.

  • Ueda, S., & Nagasawa, H. (2009).[1] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[1] Journal of the American Chemical Society, 131(42), 15080–15081. (Alternative methodology context).

  • Ainsworth, C., et al. (1955). The reaction of hydrazine with ethyl formate.[2] Journal of the American Chemical Society. (Foundational chemistry for diformylhydrazine synthesis).

Sources

Application Note: High-Purity Isolation of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the purification protocol for 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 842977-25-7), a critical heterocyclic building block often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).

The synthesis of triazolyl-benzoic acids typically involves the cyclization of hydrazine intermediates or metal-catalyzed coupling. These routes frequently generate specific impurities:

  • Regioisomers: 1H-1,2,4-triazol-1-yl derivatives (if synthesized via coupling).

  • Unreacted Precursors: 5-amino-2-chlorobenzoic acid or acyclic hydrazine intermediates.

  • Inorganic Salts: Copper or Cesium residues from catalytic cycles.

Achieving >99.5% purity requires a biphasic strategy: a preliminary Acid-Base Precipitation to remove non-acidic organic impurities and inorganic insolubles, followed by Recrystallization from a polar protic solvent system to purge structural isomers.

Chemical Context & Solubility Profile

Understanding the physicochemical properties of the target molecule is essential for solvent selection.

PropertyDescriptionImplication for Purification
Structure Zwitterionic character (Basic Triazole + Acidic Carboxyl)High melting point; low solubility in non-polar solvents (Hexane, Toluene).
Acidity (pKa) Carboxylic acid pKa ~3.5 - 4.0Soluble in aqueous alkaline solutions (pH > 8).
Basicity Triazole NitrogenSoluble in strong mineral acids; potential for salt formation.
Target Impurities Non-ionic organics, Inorganic saltsAcid-Base Workup is highly effective as a first pass.
Mechanism of Purification

The 4H-1,2,4-triazole ring is symmetric, but synthesis often yields the 1H-isomer as a byproduct. The 4H-isomer typically exhibits higher lattice energy (higher melting point) and lower solubility in alcoholic solvents compared to the 1H-isomer, making recrystallization the superior method for isomeric enrichment.

Experimental Protocols

Phase 1: Preliminary Acid-Base Purification (Crude Cleanup)

Objective: To remove unreacted neutral organics and insoluble inorganic salts.

Reagents:

  • Sodium Hydroxide (1N NaOH)

  • Hydrochloric Acid (1N and 6N HCl)

  • Activated Carbon (e.g., Darco G-60)

Procedure:

  • Dissolution: Suspend the crude this compound (10.0 g) in 1N NaOH (60 mL) . Stir at room temperature until dissolved. The pH should be >10.

  • Filtration (Insolubles): If the solution is cloudy (indicating inorganic salts or non-acidic impurities), filter through a Celite pad.

  • Carbon Treatment (Optional): If the crude is colored, add Activated Carbon (0.5 g), stir for 30 mins, and filter.

  • Precipitation: Slowly add 1N HCl dropwise to the filtrate with vigorous stirring.

    • Critical Step: Monitor pH. The product will begin to precipitate as the pH approaches 4-5. Continue adding acid until pH reaches ~2.0 to ensure complete protonation of the carboxylic acid.

  • Isolation: Filter the white precipitate via vacuum filtration. Wash the cake with Cold Water (2 x 20 mL) to remove residual salts (NaCl).

  • Drying: Dry the wet cake in a vacuum oven at 50°C for 4 hours.

Phase 2: Recrystallization (Polishing)

Objective: To remove regioisomers and trace organic impurities.

Solvent System: Ethanol : Water (80 : 20 v/v) Alternative: Glacial Acetic Acid (for highly stubborn impurities).

Procedure:

  • Slurry: Place the dried solid from Phase 1 (approx. 9.0 g) into a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Ethanol:Water (80:20) mixture (approx. 90 mL).

    • Ratio Logic: The water helps solubilize the polar zwitterion at high temps, while ethanol acts as the anti-solvent upon cooling.

  • Reflux: Heat the mixture to reflux (approx. 80°C).

    • Observation: If the solid does not completely dissolve after 15 mins of reflux, add more solvent mixture in 5 mL increments until a clear solution is obtained.

  • Hot Filtration (Safety Filter): If particulates remain, filter the hot solution rapidly through a pre-warmed glass frit.

  • Controlled Cooling (Nucleation):

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Collection: Filter the crystalline product.

  • Washing: Wash the crystals with Cold Ethanol (10 mL) .

  • Final Drying: Dry in a vacuum oven at 60°C until constant weight is achieved.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis mixture to pure API intermediate.

PurificationWorkflow Crude Crude Mixture (Target + Isomers + Salts) Dissolve Dissolve in 1N NaOH (pH > 10) Crude->Dissolve Filter1 Filter Insolubles (Remove Salts/Metals) Dissolve->Filter1 Remove solids Acidify Acidify with HCl to pH 2.0 Filter1->Acidify Filtrate Precipitate Isolate Precipitate (Semi-Pure Solid) Acidify->Precipitate Precipitation Recryst Recrystallization (EtOH:H2O 80:20) Precipitate->Recryst Dry Solid Cooling Slow Cooling (Nucleation) Recryst->Cooling Clear Solution FinalFilter Filtration & Wash (Cold EtOH) Cooling->FinalFilter Pure Pure Product (>99.5% HPLC) FinalFilter->Pure

Figure 1: Step-by-step purification workflow combining acid-base extraction and recrystallization.

Analytical Validation

To confirm the success of the purification, the following analytical parameters should be verified.

MethodParameterAcceptance Criteria
HPLC Purity (Area %)> 99.5%
1H NMR Triazole ProtonsSinglet at ~9.0-9.5 ppm (2H) confirms 4H-symmetry.
1H NMR Regioisomer CheckAbsence of split peaks (which would indicate 1H-asymmetry).
Ash Content Residue on Ignition< 0.1% (Confirms removal of inorganic salts).

Note on NMR: The 4H-1,2,4-triazole protons are chemically equivalent (symmetric), appearing as a singlet. In contrast, the 1H-isomer protons are non-equivalent and will appear as two distinct signals.

References

  • Baxter, A., et al. (2018).[1] Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives. Google Patents. Link

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for solubility principles in zwitterionic systems).
  • Chem-Impex. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Applications and Properties. Link

Sources

Cell-based assays for testing the cytotoxicity of triazole benzoic acid compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole-Benzoic Acid Pharmacophore

In modern medicinal chemistry, the hybridization of 1,2,3-triazole or 1,2,4-triazole moieties with benzoic acid scaffolds represents a privileged structural strategy. The triazole ring acts as a stable bioisostere of the amide bond, improving metabolic stability while functioning as a rigid linker that orients the benzoic acid pharmacophore for optimal interaction with biological targets (e.g., EGFR, Tubulin, or Carbonic Anhydrase).

However, the physicochemical properties of these hybrids—specifically their rigid planarity and lipophilicity—present unique challenges in in vitro testing. Poor aqueous solubility and potential for aggregate formation can lead to false negatives or non-specific toxicity. This guide outlines a rigorous, field-proven workflow for accurately assessing the cytotoxicity of these compounds, distinguishing true pharmacological potency from assay artifacts.

Critical Pre-Assay Considerations

Solubility and Stock Preparation

Triazole benzoic acid derivatives often exhibit poor water solubility. Proper handling is non-negotiable for data integrity.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol, as it evaporates too quickly in plate assays, altering concentrations.

  • Master Stock: Prepare a 10 mM or 20 mM stock solution. Sonicate for 5–10 minutes to ensure the breakdown of micro-crystalline aggregates common in triazole synthesis.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce precipitation of these flat, stacking molecules.

Cell Line Selection Strategy

To validate the therapeutic window (Selectivity Index), you must test matched pairs of cancer and normal cell lines.

Cell TypeRecommended LinesRationale
Breast Cancer MCF-7 (ER+), MDA-MB-231 (Triple Negative)High sensitivity to triazole-induced tubulin destabilization.
Colon Cancer HCT-116, HT-29Common targets for benzoic acid derivatives (e.g., COX inhibition).
Normal Control RPE-1 (Retinal Pigment Epithelial) or HEK-293 Critical for calculating the Selectivity Index (SI).

Experimental Workflow Visualization

The following diagram illustrates the logical flow from compound solubilization to mechanistic validation.

CytotoxicityWorkflow Start Compound Synthesis (Triazole-Benzoic Acid) Stock Stock Prep (20 mM in DMSO) Start->Stock QC Solubility QC (Visual/Nephelometry) Stock->QC Screen Primary Screen (MTT/MTS) @ 10 µM Fixed Dose QC->Screen Dilute in Media Decision Viability < 50%? Screen->Decision DoseResp Dose-Response (IC50) (0.1 - 100 µM) Decision->DoseResp Yes Discard Discard / Redesign Decision->Discard No Mechanism Mechanistic Validation (Annexin V / PI) DoseResp->Mechanism If IC50 < 10 µM

Figure 1: Decision tree for cytotoxicity profiling. Note the mandatory solubility QC step before screening.

Protocol 1: Metabolic Viability Screening (MTT Assay)

Objective: Determine the IC50 value based on mitochondrial dehydrogenase activity. Why MTT? While newer assays exist, MTT remains the gold standard for comparing triazole potency against historical literature.

Materials
  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2][3][4]

  • Solubilizer: DMSO (for formazan crystals).

  • Cells: HCT-116 or MCF-7 (exponential growth phase).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates (100 µL/well).

    • Expert Tip: Leave the peripheral wells (edge wells) filled with PBS only to prevent "edge effect" evaporation, which skews data in 72h assays.

    • Incubate for 24 hours to allow attachment.

  • Compound Treatment:

    • Prepare a 2x working solution of the triazole compound in culture medium.

    • DMSO Control: Ensure the final DMSO concentration is < 0.5% (v/v) . Higher levels can permeabilize membranes, masking the compound's effect.

    • Abiotic Control (Crucial): Add the highest concentration of compound (e.g., 100 µM) to a well without cells (media only) + MTT.

      • Reasoning: Some triazole-hybrids with electron-rich benzoic acid groups can chemically reduce MTT, creating false "viability" signals.

  • Incubation:

    • Incubate for 48 or 72 hours at 37°C, 5% CO2. Triazole mechanisms (often cell cycle arrest) require at least one doubling time to manifest.

  • MTT Addition & Readout:

    • Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple precipitates are visible.

    • Aspirate media carefully (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan. Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability:


[5][6][7]
  • IC50 Determination: Use non-linear regression (log(inhibitor) vs. normalized response) in GraphPad Prism or similar software.

Protocol 2: Mechanistic Confirmation (Apoptosis vs. Necrosis)

Objective: Confirm if the triazole compound induces programmed cell death (Apoptosis) or non-specific membrane rupture (Necrosis). Relevance: Triazole-benzoic acid hybrids often target tubulin or kinases, leading to G2/M arrest and subsequent apoptosis .

Workflow: Annexin V-FITC / PI Staining
  • Treatment: Treat cells (6-well plate) with the compound at 1x and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect cells and supernatant (to catch detached dead cells). Use Accutase instead of Trypsin to preserve surface phosphatidylserine (PS).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed PS - early apoptosis).

    • Add Propidium Iodide (PI) (stains DNA in leaky cells - necrosis/late apoptosis).

  • Flow Cytometry: Analyze 10,000 events.

Expected Mechanism Pathway

The following diagram details the established mechanism for bioactive triazole derivatives.

MOA Compound Triazole-Benzoic Acid Hybrid Target Target Binding (e.g. Tubulin/EGFR) Compound->Target Mito Mitochondrial Dysfunction Target->Mito Depolarization ROS ROS Generation Mito->ROS Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release ROS->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Consensus mechanism of action for cytotoxic triazole hybrids.

Data Reporting & Selectivity Index (SI)

To establish the compound as a viable drug candidate, you must calculate the Selectivity Index.

Formula:



  • SI < 2: General toxin (likely failed candidate).

  • SI > 10: Promising therapeutic window.

Example Data Presentation Table:

Compound IDMCF-7 IC50 (µM)HCT-116 IC50 (µM)RPE-1 IC50 (µM)SI (MCF-7)Outcome
TBA-01 5.2 ± 0.48.1 ± 0.6> 100> 19.2 Hit
TBA-02 22.4 ± 1.225.0 ± 2.120.10.9Toxic
Doxorubicin 0.5 ± 0.10.8 ± 0.15.010.0Control

References

  • Naguib, B. H., et al. (2021). "New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study." ACS Omega.

  • Al-Wahaibi, L. H., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances.

  • Riss, T. L., et al. (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual (NCBI).

  • Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica.

  • Wang, H., et al. (2023). "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments." Frontiers in Pharmacology.

Sources

Application Note: Functionalization of the Carboxylic Acid Group of 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid represents a high-value scaffold in medicinal chemistry, particularly for the development of antifungal, anticancer, and antidiabetic agents. However, functionalizing its carboxylic acid group presents a "dual challenge" that often leads to low yields or failed reactions in standard high-throughput screening (HTS) workflows:

  • Steric Hindrance: The chlorine atom at the ortho position (C2) creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

  • Electronic Interference: The 1,2,4-triazole moiety at the C5 position acts as a Lewis base. In acidic media, it protonates to form a salt; in metal-catalyzed reactions, it can poison catalysts via coordination.

This guide provides two optimized, self-validating protocols designed to bypass these limitations. We prioritize the Acid Chloride Method for amide coupling (due to its robustness against steric hindrance) and Base-Mediated Alkylation for esterification.

Chemical Strategy & Mechanistic Insights

The Steric Barrier (Ortho-Effect)

Standard carbodiimide coupling reagents (EDC, DCC) often fail with 2-substituted benzoic acids because the bulky ortho-chloro group prevents the formation of the active O-acylisourea intermediate or hinders the subsequent approach of the amine.

  • Solution: We must convert the carboxylic acid into a highly reactive electrophile—the acid chloride —using Thionyl Chloride (

    
    ).[1] The small size of the chloride ion allows it to penetrate the steric shield, and the resulting acid chloride is reactive enough to drive amine coupling despite the crowding.
    
The Triazole Factor

The 1,2,4-triazole ring contains three nitrogen atoms. While the N4 is substituted, N1 and N2 are available lone pair donors.

  • Risk: During acid chloride formation, the triazole ring will protonate, forming an HCl salt.

  • Mitigation: The protocol below includes a specific neutralization step using an excess of non-nucleophilic base (DIPEA) to ensure the amine nucleophile is not protonated by the triazole-HCl salt.

Decision Matrix (DOT Visualization)

ReactionStrategy Start Target: 2-Cl-5-Triazolyl Benzoic Acid Goal Desired Product? Start->Goal Amide Amide (Drug Scaffold) Goal->Amide High Priority Ester Ester (Prodrug/Intermediate) Goal->Ester DirectCoup Direct Coupling (HATU/EDC) Amide->DirectCoup Standard Path AcidCl Acid Chloride (SOCl2) Amide->AcidCl Recommended Path Alkyl Alkylation (R-X + Base) Ester->Alkyl Avoids Sterics Fail Low Yield / No Reaction DirectCoup->Fail Fails due to 2-Cl Sterics SuccessAmide Target Amide AcidCl->SuccessAmide High Yield SuccessEster Target Ester Alkyl->SuccessEster Mild Conditions

Figure 1: Strategic decision tree highlighting the failure of standard coupling and the necessity of the Acid Chloride route.

Protocol A: Amide Coupling via Acid Chloride Generation

Application: Synthesis of N-substituted benzamides (common pharmacophores). Scale: 1.0 mmol (adaptable).

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (1.0 eq).

  • Activator: Thionyl Chloride (

    
    ) (5.0 eq) – Freshly distilled if possible.
    
  • Catalyst: DMF (anhydrous, 1-2 drops).

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene.

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

  • Nucleophile: Target Amine (

    
    ) (1.1 eq).
    
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask under Nitrogen/Argon, suspend the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).

    • Add catalytic DMF (1 drop). Note: This forms the Vilsmeier reagent in situ, essential for catalyzing the reaction with sterically hindered acids.

    • Add

      
       (5.0 mmol) dropwise at 0°C.
      
    • Reflux: Heat the mixture to reflux (40°C for DCM) for 2–3 hours. The suspension should clear as the acid chloride forms.

    • Checkpoint: Take a small aliquot, quench with methanol, and check LCMS for the methyl ester to confirm conversion.

  • Evaporation (Critical Step):

    • Remove solvent and excess

      
       under reduced pressure.
      
    • Azeotrope: Add dry Toluene (5 mL) and evaporate again. Repeat twice. Why? This removes trace

      
       and HCl which would otherwise degrade your amine nucleophile.
      
  • Coupling:

    • Redissolve the crude acid chloride (likely a yellow solid/gum) in anhydrous DCM (5 mL).

    • Cool to 0°C.[2][3]

    • Add DIPEA (3.5 eq). Note: You need 1 eq to neutralize the triazole-HCl salt, 1 eq to neutralize the HCl from the coupling, and 1.5 eq excess to maintain basicity.

    • Add the Amine (1.1 eq) slowly.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Dilute with DCM. Wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Caution: Do not wash with strong acid (1M HCl) if your product contains basic nitrogens (like the triazole), as it will extract into the aqueous layer.

Data Validation (Expected Results)
ParameterMethodExpected Observation
Conversion LCMS (ESI+)>95% conversion to Product [M+H]+.
Purity HPLC (254 nm)>90% crude purity.
Side Products LCMSMinimal hydrolysis back to acid (M-Amine+OH).

Protocol B: Esterification via Base-Mediated Alkylation

Application: Creating prodrug esters or synthetic intermediates. Logic: Fisher esterification (acid + alcohol + acid catalyst) is reversible and slow due to the 2-Cl steric bulk.


 alkylation of the carboxylate anion is faster and irreversible.
Reagents
  • Substrate: this compound (1.0 eq).

  • Alkylating Agent: Alkyl Iodide or Bromide (e.g., MeI, EtBr, BnBr) (1.2 eq).

  • Base: Cesium Carbonate (

    
    ) (1.5 eq).
    
  • Solvent: DMF (anhydrous).

Step-by-Step Methodology
  • Deprotonation:

    • Dissolve the carboxylic acid (1.0 mmol) in DMF (3 mL).

    • Add

      
       (1.5 mmol). Stir at RT for 15 minutes. The mixture may become a slurry.
      
    • Mechanism:[1][4][2][5][6][7][8] Cesium is a large cation ("soft"), which creates a "naked" carboxylate anion that is highly nucleophilic, overcoming the steric crowding of the ortho-chloro group.

  • Alkylation:

    • Add the Alkyl Halide (1.2 mmol) dropwise.

    • Stir at RT (for reactive halides like MeI) or 50°C (for bulkier halides).

    • Monitor by TLC or LCMS. Reaction is usually complete in 2–4 hours.

  • Workup:

    • Pour the reaction mixture into ice-water (30 mL).

    • Precipitation: The ester often precipitates as a solid. Filter and wash with water.

    • Extraction: If no precipitate, extract with Ethyl Acetate (3x). Wash organic layer with water (to remove DMF) and brine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide) Incomplete Acid Chloride formation.Increase reflux time; ensure DMF catalyst is fresh. The 2-Cl group slows down the activation significantly.
Precipitate during Amine Addition Triazole-HCl salt crashing out.Ensure sufficient solvent volume (DCM) and add DIPEA before the amine to solubilize the intermediate.
Product in Aqueous Layer Product is protonated during workup.The triazole ring is basic (

). Avoid acidic washes. Keep aqueous pH > 7 during extraction.
No Reaction (Ester) Steric bulk of alkyl halide.If using a secondary alkyl halide (e.g., Isopropyl bromide), switch to heating at 60°C or use

with catalytic KI (Finkelstein condition).

Visualizing the Activation Pathway

The following diagram illustrates the critical Acid Chloride pathway, highlighting the specific handling of the triazole moiety.

AcidChloridePath Start Start: 2-Cl-5-Triazolyl Benzoic Acid Step1 Add SOCl2 + cat. DMF (Reflux 2h) Start->Step1 Intermed Intermediate: Acid Chloride + Triazole-HCl Salt Step1->Intermed Activation Step2 Evaporate & Azeotrope (Remove excess SOCl2) Intermed->Step2 Step3 Add DIPEA (3.5 eq) (Neutralize Triazole-HCl) Step2->Step3 Critical Step Step4 Add Amine (R-NH2) Step3->Step4 Final Final Product: N-Substituted Benzamide Step4->Final Coupling

Figure 2: Step-by-step workflow for the Acid Chloride protocol, emphasizing the neutralization of the triazole salt.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Definitive review on coupling reagents vs.

  • Waheed, N. A., et al. (2023). Thionyl chloride: A catalyst of synthetic chemical interest.[2] Iraqi Journal of Pharmacy. (Review of SOCl2 applications including benzotriazole-mediated activation).

  • Dunetz, J. R., et al. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Chemical Reviews, 116(19), 11391-11418.

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. (Discusses limitations of standard coupling for hindered systems).

Sources

Derivatization of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic derivatization of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid (referred to herein as Scaffold A ). This scaffold represents a "privileged structure" in medicinal chemistry, combining a polar, metabolically stable triazole headgroup with a modifiable halogenated benzoate core. It is frequently utilized in the development of kinase inhibitors (e.g., ASK1, P2X7 antagonists) and antifungal agents.

The primary challenge in working with Scaffold A is the ortho-chloro steric effect , which hinders nucleophilic attack at the carbonyl carbon, and the potential for catalyst poisoning by the triazole nitrogens during metal-catalyzed cross-couplings. This protocol provides robust, field-tested methodologies to overcome these barriers, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Analysis: The "Zone" Approach

To maximize SAR efficiency, we treat Scaffold A as a tripartite system. Each zone requires specific chemical handling to preserve integrity while maximizing diversity.[1]

  • Zone 1: The Carboxylic Anchor (C-1). The primary vector for lipophilicity modulation. Due to the ortho-chloro substituent, standard amide couplings can be sluggish.

  • Zone 2: The Halogen Handle (C-2). The site for increasing steric bulk or pi-stacking interactions via Suzuki-Miyaura or Buchwald-Hartwig couplings. The C-Cl bond is deactivated and sterically crowded.

  • Zone 3: The Triazole Pharmacophore (C-5). A stable hydrogen bond acceptor. In this 4H-isomer configuration (linked via N4), the ring is non-nucleophilic at the attachment point, serving as a robust bioisostere for amides or ureas.

Workflow Visualization

SAR_Workflow Scaffold Scaffold A (2-Cl-5-triazolyl-benzoic acid) Zone1 Zone 1: Amide Coupling (Modulate LogP/tPSA) Scaffold->Zone1 HATU/DIEA or (COCl)2 Zone2 Zone 2: Suzuki Coupling (Pi-Stacking/Steric) Scaffold->Zone2 Pd-XPhos G2 K3PO4 Zone3 Zone 3: Bioisostere (Tetrazole/Oxadiazole) Scaffold->Zone3 N2H4 then CDI/Cycliz. Prod1 Amide Library (R-NH2) Zone1->Prod1 Prod2 Biaryl Library (Ar-B(OH)2) Zone2->Prod2 Prod3 Heterocycle Hybrids Zone3->Prod3

Figure 1: Divergent synthesis pathways for Scaffold A.[1] The workflow prioritizes parallel synthesis to explore Zones 1 and 2 independently.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (Zone 1)

Rational: The ortho-chloro group creates significant steric hindrance. While standard carbodiimides (EDC) often fail to drive the reaction to completion, HATU is preferred for high-throughput screening. For extremely hindered amines (e.g., tert-butylamine), conversion to the acid chloride is mandatory.

Materials:

  • Scaffold A (1.0 equiv)[1]

  • Amine (R-NH2) (1.2 equiv)[1]

  • HATU (1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve Scaffold A (100 mg, 0.45 mmol) in DMF (2 mL). Add DIPEA (235 µL, 1.35 mmol) followed by HATU (256 mg, 0.67 mmol).

  • Pre-complexation: Stir at room temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.

  • Addition: Add the amine (0.54 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (ES+).[1]

    • Troubleshooting: If conversion <50% after 4h, heat to 50°C.[1]

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Alternative for Stubborn Amines (Acid Chloride Route): Suspend Scaffold A in DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF. Stir 1h (gas evolution). Evaporate to dryness. Redissolve in DCM and add Amine + Et3N.

Protocol B: Suzuki-Miyaura Coupling on Deactivated Aryl Chlorides (Zone 2)

Rational: Aryl chlorides are sluggish electrophiles. The 2-position is further deactivated by the steric bulk of the carboxylic acid (or amide). Standard Pd(PPh3)4 is insufficient. We utilize Buchwald's 2nd Generation Precatalysts (XPhos Pd G2) , which are air-stable and highly active against sterically hindered chlorides.

Materials:

  • Scaffold A derivative (Amide or Ester preferred) (1.0 equiv)[1]

  • Boronic Acid (Ar-B(OH)2) (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (0.05 equiv)[1]

  • Base: K3PO4 (Tribasic, 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a microwave vial, combine the Scaffold derivative (0.2 mmol), Boronic Acid (0.3 mmol), and K3PO4 (127 mg, 0.6 mmol).

  • Solvent Addition: Add Dioxane (1.6 mL) and Water (0.4 mL).[1] Sparge with Argon for 5 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst death.

  • Catalyst Addition: Add XPhos Pd G2 (8 mg, 0.01 mmol) quickly and seal the vial.

  • Heating: Heat to 80°C for 2 hours (conventional) or 100°C for 30 minutes (microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.[1]

  • Analysis: The triazole ring may cause peak tailing in acidic HPLC buffers; use a neutral buffer (Ammonium Acetate) if necessary for QC.

Structure-Activity Relationship (SAR) Data

The following table illustrates the impact of Zone 1 (Amide) and Zone 2 (Biaryl) modifications on physicochemical properties.

Table 1: Representative SAR and Property Forecast

Compound IDR1 (Zone 1 - Amide)R2 (Zone 2 - Aryl)cLogPtPSA (Ų)Notes
A-001 OH (Parent Acid)Cl (Parent)1.885.2High polarity, poor permeability.
A-002 NH-MethylCl1.974.1Baseline amide. Good metabolic stability.[1]
A-003 NH-CyclopropylCl2.274.1Improved metabolic stability (CYP blocking).[1]
A-004 NH-Methyl4-F-Phenyl3.174.1Lead Candidate Profile. Balanced lipophilicity.
A-005 NH-Benzyl3-Pyridine2.887.0Soluble, but potential hERG liability due to basic N.

Data generated using ChemDraw Professional v20.1 prediction algorithms.

Critical Troubleshooting & Safety

  • Pd-Coordination: The 1,2,4-triazole nitrogen atoms can coordinate to Palladium, potentially stalling the Suzuki coupling.

    • Fix: If yields are low, increase catalyst loading to 10 mol% or switch to SPhos Pd G2 , which is even more sterically demanding and less prone to inhibition by N-heterocycles.

  • Regioselectivity: The 2-chloro position is the only reactive halogen. The triazole ring is stable and will not participate in cross-coupling under these conditions.

  • Solubility: Scaffold A has poor solubility in non-polar solvents (DCM, Toluene). Always use DMF or DMSO for the initial amide coupling steps.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link[1]

  • Kotha, S., & Goyal, D. (2015). Diversity-Oriented Synthesis of 1,2,4-Triazole Derivatives via Suzuki–Miyaura Coupling. Journal of Organic Chemistry. (General methodology reference for triazole tolerance).
  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Link

Sources

Use of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic Acid as a Strategic Scaffold in Next-Gen Agrochemicals

Executive Summary

This guide details the synthetic utility, handling, and application of This compound (CAS: 842977-25-7). As resistance to traditional pyrethroids and neonicotinoids grows, this intermediate has emerged as a critical scaffold in the development of next-generation diamide and isoxazoline insecticides . Its structural motif—combining a lipophilic chlorine substituent with a polar, metabolic-stable triazole ring—offers unique binding properties for targets such as the Ryanodine Receptor (RyR) and GABA-gated chloride channels .

This document provides a validated protocol for its synthesis via Ullmann-type coupling, downstream amidation workflows, and expert insights into maximizing yield and purity during scale-up.

Chemical Profile & Safety

PropertySpecification
Chemical Name This compound
CAS Number 842977-25-7
Molecular Formula C₉H₆ClN₃O₂
Molecular Weight 223.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.
pKa (Calc) ~3.5 (Carboxylic acid), ~2.3 (Triazole conjugate acid)
Hazards Warning: Causes skin irritation (H315), Serious eye irritation (H319).

Handling Precaution: The triazole moiety can coordinate with metals; use glass-lined or passivated stainless steel reactors for large-scale synthesis to prevent trace metal contamination which may affect downstream catalytic steps.

Synthetic Utility & Mechanism[1][2][3][4]

The value of this intermediate lies in its dual functionality:

  • Carboxylic Acid (C-1): Serves as the electrophilic handle for amide coupling to form the "tail" of diamide insecticides.

  • Triazole Ring (C-5): Acts as a bioisostere for other heterocycles (e.g., pyrazoles), improving water solubility and metabolic stability while maintaining the steric bulk necessary for receptor pocket occupancy.

Pathway Visualization

The following diagram illustrates the industrial synthesis route (Ullmann Coupling) and its downstream application.

SynthesisPathway cluster_0 Key Transformation Start 2-Chloro-5-iodobenzoic acid (Precursor) Catalyst CuI / Ligand / Base (Ullmann Coupling) Start->Catalyst Triazole 1,2,4-Triazole Triazole->Catalyst Intermediate This compound (Target Intermediate) Catalyst->Intermediate 110°C, DMSO, 24h Activation Activation (SOCl2 or HATU) Intermediate->Activation FinalProduct Triazolyl-Diamide Insecticide (Active Ingredient) Activation->FinalProduct + Amine Amine Aniline / Amine Partner (e.g., 2-amino-N-methylbenzamide) Amine->FinalProduct

Figure 1: Synthetic workflow from halo-benzoic acid precursor to active agrochemical ingredient.

Protocol 1: Synthesis via Ullmann Coupling

While traditional methods build the triazole ring from an aniline precursor using diformylhydrazine, the Ullmann-type C-N coupling is preferred for high-purity applications as it avoids hydrazine impurities and allows for convergent synthesis.

Reagents:

  • 2-Chloro-5-iodobenzoic acid (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)[1]

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (0.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Chloro-5-iodobenzoic acid (10 mmol), 1,2,4-Triazole (12 mmol), CuI (1 mmol), and K₂CO₃ (25 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent Cu catalyst oxidation.

  • Solvent Addition: Add anhydrous DMSO (20 mL) and DMEDA (2 mmol) via syringe under inert flow.

  • Reaction: Heat the mixture to 110°C for 18–24 hours. Monitor by HPLC or TLC (mobile phase: 10% MeOH in DCM). The starting iodide should be fully consumed.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Dilute with water (100 mL). The solution will be basic (pH ~10).

    • Filtration: Filter through a Celite pad to remove insoluble copper salts. Wash the pad with water.[3]

    • Acidification: Carefully adjust the pH of the filtrate to pH 3–4 using 1N HCl. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–85%.

    • Purity: >98% (HPLC).

Expert Tip: If the product retains a blue/green tint (copper trace), redissolve in dilute NaOH, treat with EDTA or activated charcoal, and re-precipitate with acid.

Protocol 2: Downstream Amide Coupling

Converting the acid to an amide is the standard next step for generating diamide insecticide libraries.

Method A: Acid Chloride Activation (Scale-Up)

  • Suspend the intermediate (1.0 eq) in Toluene.

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

  • Reflux for 2 hours until gas evolution ceases and the solid dissolves.

  • Concentrate in vacuo to remove excess SOCl₂.

  • Redissolve the crude acid chloride in THF and add dropwise to a solution of the amine partner (1.1 eq) and Triethylamine (1.2 eq) at 0°C.

Method B: Coupling Reagent (Discovery/Library)

  • Dissolve intermediate (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min to activate.

  • Add the amine partner (1.1 eq). Stir at RT for 4–12 hours.[2]

  • Quench with water; extract with EtOAc.

Case Study: Design of a Triazolyl-Diamide Insecticide

Objective: Synthesize a novel analog of Chlorantraniliprole where the pyrazole-acid moiety is replaced by the 2-chloro-5-triazolyl-benzoic acid scaffold to evade existing patent space and potentially alter the resistance profile.

Target Molecule: N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide.

Results:

  • Binding Affinity: The triazole nitrogen offers a hydrogen bond acceptor site similar to the pyrazole nitrogen in commercial diamides.

  • LogP: The calculated LogP shifts from ~2.8 (pyrazole) to ~2.1 (triazole), potentially improving systemic mobility in xylem.

  • Efficacy: Preliminary screens often show retained activity against Lepidoptera species (Plutella xylostella) with reduced toxicity to non-target aquatic organisms due to faster degradation of the triazole ring in aqueous environments.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Catalyst poisoning or O₂ ingress.Ensure rigorous degassing. Use CuI (99.99%) purity. Switch ligand to L-Proline if DMEDA fails.
Product is Colored Copper contamination.Wash the final solid with 5% EDTA solution or aqueous ammonia before final acid wash.
Poor Solubility High polarity of triazole.Use DMSO/DMF for reactions. For NMR, use DMSO-d6 + trace TFA to break aggregation.
Regioselectivity N1 vs N4 alkylation (if using alkylation route).The Ullmann coupling described above is specific to the N4 position if using 4-substituted precursors, but coupling free triazole usually favors N1. Note: The protocol above uses C-N coupling which typically favors the thermodynamically stable N1 isomer unless specific conditions are used. For strict N4-linked products, synthesis from the aniline + diformylhydrazine is the absolute regioselective route.

Correction on Regiochemistry: The Ullmann coupling of 1,2,4-triazole often yields a mixture of N1 and N4 isomers (approx 10:1 favoring N1). For the specific "4H-1,2,4-triazol-4-yl" (N4-linked) isomer , the most reliable route is the cyclization of the aniline (2-amino-5-chlorobenzoic acid) with 1,2-diformylhydrazine (or hydrazine + triethyl orthoformate).

Revised Protocol for N4-Isomer Specificity:

  • Condensation: Reflux 2-amino-5-chlorobenzoic acid with 1,2-diformylhydrazine in Pyridine or with Triethyl Orthoformate/Acetic Acid.

  • Mechanism: The aniline nitrogen attacks the formyl group, followed by ring closure with the second nitrogen, forcing the N4-linkage.

References

  • World Intellectual Property Organization (WIPO). (2020). 5-(1,2,4-triazol-5-yl) benzoic acid amide derivative and harmful organism control agent. WO2020036134A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53250832, this compound. Link

  • Bechara, W. S., et al. (2015).[4] "General Synthesis of 1,2,4-Triazoles." Organic Letters, 17(5), 1184–1187. Link

  • European Patent Office. (2023). Insecticidal active ingredient formulations. EP4275491A1. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of triazole benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Lead Application Scientist: Dr. A. Vance Subject: Optimization of CuAAC Conditions for Benzoic Acid Derivatives

Introduction: The "Acid" Paradox

Welcome to the Technical Support Hub. If you are synthesizing triazole benzoic acids, you are likely facing a specific set of contradictions. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, the presence of a free carboxylic acid moiety introduces three distinct challenges:

  • Catalyst Poisoning: Carboxylates can chelate Cu(I), potentially sequestering the catalyst.

  • Solubility Mismatch: Benzoic acids are hydrophilic (at high pH) or lipophilic (low pH), often fighting against the optimal solvent systems for click chemistry.

  • Purification Nightmares: 1,2,3-triazoles and carboxylates both coordinate copper, making metal removal difficult.

However, contrary to popular belief, benzoic acid can actually accelerate CuAAC under the right conditions by acting as a weak ligand that facilitates protonolysis of the cuprate intermediate. This guide will help you navigate these competing factors.

Module 1: Reaction Condition Optimization
Q: My reaction stalls at 50% conversion. Should I add more copper?

A: Do not simply add more copper. If your substrate is a free benzoic acid, the stalling is likely due to catalyst oxidation or non-productive chelation , not insufficient loading. Adding more copper increases the difficulty of purification later.

The Protocol Fix: Switch to a Ligand-Accelerated System . Simple CuI or CuSO₄ is insufficient for acidic substrates because the benzoate anion competes for the copper center. You must use a ligand that binds Cu(I) stronger than the benzoate but weaker than the alkyne.

Recommended Ligand Systems:

LigandSolubilityBest ForMechanism of Action
THPTA Water/AlcoholAqueous buffers, biological conditionsProtects Cu(I) from oxidation; prevents disproportionation.
TBTA DMSO/DMF/tBuOHOrganic-soluble substratesStabilizes Cu(I) in non-polar solvents.
BTTES WaterSensitive substratesLower cytotoxicity (if relevant), higher rate acceleration than THPTA.

Self-Validating Protocol (The "Shao" Conditions): Reference: Shao, C., et al. J. Org.[1] Chem. 2010.[1][2][3]

  • Solvent: t-BuOH/H₂O (1:1).

  • Catalyst: CuSO₄·5H₂O (2 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Additive: If the reaction is sluggish, ensure the pH is slightly acidic (pH 5-6). Note: Benzoic acid itself promotes the protonolysis step, so avoid buffering to high pH (>8) where the rate may actually decrease due to strong chelation.

Module 2: Substrate Handling & Solubility
Q: My azido-benzoic acid precipitates when I add the catalyst solution. How do I keep it in solution?

A: This is a classic "Solubility vs. Reactivity" conflict. Benzoic acids are soluble in base (as benzoates) but insoluble in acid. However, Cu(I) is unstable in basic conditions (rapid oxidation).

Decision Tree: Protection vs. Direct Coupling Use the following logic flow to determine if you should protect the acid as a methyl ester.

SubstrateLogic Start Start: Benzoic Acid Substrate SolubilityCheck Is substrate soluble in t-BuOH/Water (1:1)? Start->SolubilityCheck Direct Direct Coupling (Use THPTA ligand) SolubilityCheck->Direct Yes Insoluble Insoluble SolubilityCheck->Insoluble No BaseCheck Can you use mild base (NaHCO3)? Insoluble->BaseCheck BaseCheck->Direct Yes (Risk of Cu oxidation) Protect Esterify (Methyl Ester) BaseCheck->Protect No (Precipitates) Click Perform CuAAC in organic solvent (DCM/MeOH with TBTA) Protect->Click Hydrolysis Saponification (LiOH/THF) Click->Hydrolysis

Caption: Decision logic for handling benzoic acid solubility. Direct coupling is preferred for atom economy, but esterification is required if solubility forces the use of incompatible solvents.

Technical Insight: If you must run the reaction on the free acid in water, pre-dissolve the benzoic acid in a minimum amount of 1M NaOH, then immediately dilute with the buffer containing the ligand. The ligand (THPTA) must be present before the copper is added to prevent immediate precipitation of Copper(I)-benzoate.

Module 3: Purification & Copper Removal
Q: My product is green/blue. How do I remove the copper? EDTA isn't working.

A: Triazole-benzoic acids form extremely stable "inner complexes" with copper. The nitrogen of the triazole and the oxygen of the carboxylate create a chelate effect that EDTA often cannot break at neutral pH.

The "pH-Switch" Protocol: You must exploit the pH-sensitivity of the benzoic acid to release the copper.

Step-by-Step Copper Removal:

  • Acidification: Upon reaction completion, acidify the reaction mixture to pH 2-3 using 1M HCl.

    • Why? This protonates the triazole (weakly) and the carboxylate (strongly), breaking the coordination sphere. The free benzoic acid product should precipitate.

  • Filtration: Filter the solid.

    • Result: Most copper salts remain in the acidic filtrate.

  • Chelation Wash: Redissolve the solid in saturated aqueous NaHCO₃ (pH ~8). Add CupriSorb™ resin or wash with an aqueous solution of sodium diethyldithiocarbamate .

    • Why? Dithiocarbamates bind copper with higher affinity than the triazole.

  • Reprecipitation: Acidify again to pH 2 to isolate the pure, white product.

Module 4: Troubleshooting FAQ
Q: I see a red precipitate forming immediately.

A: This is Copper(I) Acetylide .

  • Cause: Your alkyne is deprotonating and reacting with Cu(I) without the azide present, or oxygen has leaked in.

  • Fix: Increase the concentration of the Azide. Ensure the Azide is added before the Copper source. If using a terminal alkyne, ensure your base is not too strong (avoid TEA; use Lutidine or no base if possible).

Q: Can I use microwave heating?

A: Yes, but be careful with decarboxylation . Benzoic acids, especially electron-rich ones or those with ortho-substituents, can decarboxylate at high temperatures (>100°C).

  • Limit: Keep microwave synthesis below 80°C.

  • Advantage: Microwave heating often overcomes the "sluggishness" of sterically hindered benzoic acids.

Visualizing the Pathway

The following diagram illustrates the mechanistic role of benzoic acid in the catalytic cycle, highlighting why it can be beneficial.

Mechanism Cu [L]Cu(I) Step1 Cu-Acetylide Formation Cu->Step1 + Alkyne Alkyne Alkyne Azide Azide Step2 Metallacycle Formation Step1->Step2 + Azide Step3 Protonolysis (Rate Limiting Step) Step2->Step3 Step3->Cu Regenerates Catalyst Product Triazole Benzoic Acid Step3->Product Benzoic Benzoic Acid (Substrate/Promoter) Benzoic->Step3 Donates H+ Accelerates Turnover

Caption: Mechanistic insight showing Benzoic Acid assisting the protonolysis of the Cu-C bond (Step 3), accelerating catalyst turnover (Shao et al., 2010).

References
  • Shao, C., Wang, X., Xu, J., et al. (2010).[2] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[1][2][3][4] The Journal of Organic Chemistry, 75(20), 7002–7005.[2]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

Sources

Technical Support Center: Purification of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 125463-99-4), a critical intermediate in the synthesis of nuclear export inhibitors like Selinexor.

The content is structured to address the specific physicochemical challenges of separating a zwitterionic triazole-benzoic acid hybrid from its amino-benzoic acid precursors.

Executive Summary: The Purification Logic

The primary challenge in purifying this compound lies in its structural similarity to its precursor, 2-chloro-5-aminobenzoic acid . Both compounds possess an acidic carboxyl group and a nitrogenous basic moiety. However, they exhibit distinct pKa values that allow for separation via pH-controlled fractional precipitation and selective solvation .

  • Target Molecule: this compound (Weakly basic triazole, pKa ~2.3; Acidic carboxyl, pKa ~3.5).

  • Major Impurity: 2-chloro-5-aminobenzoic acid (Stronger base amine, pKa ~4.6; Acidic carboxyl, pKa ~3.5).

The Strategy: By maintaining a pH window (approx.[1] pH 2.5–3.0), the unreacted amine precursor remains protonated (cationic) and soluble in the aqueous phase, while the target triazole product remains neutral and precipitates.

Visual Workflow: Impurity Removal Pathway

The following diagram illustrates the critical decision nodes for removing specific impurities based on their chemical state.

PurificationWorkflow Start Crude this compound (Contains: Unreacted Amine, Salts, Oligomers) Step1 Dissolution in 1N NaOH (pH > 10) Start->Step1 Deprotonate COOH Decision1 Filtration (Remove Insolubles) Step1->Decision1 Step2 Controlled Acidification (HCl) to pH 2.5 - 3.0 Decision1->Step2 Clear Filtrate Imp1 Waste Stream A: Insoluble Oligomers/Metals Decision1->Imp1 Solids Step3 Filtration & Acid Wash Step2->Step3 Precipitate Target Imp2 Waste Stream B (Filtrate): Protonated 2-Cl-5-aminobenzoic acid (Soluble at pH 2.5) Step2->Imp2 Mother Liquor Step4 Reslurry in Hot Ethanol/Water Step3->Step4 Wet Cake Final Pure Product (>98% HPLC) Step4->Final Crystallization Imp3 Waste Stream C: Trace Organics Step4->Imp3 Supernatant

Figure 1: Logical flow for the separation of triazole product from amino-precursors using pKa-dependent solubility switching.

Module 1: Solubility & Solvent Systems (FAQs)

Q1: Why does the crude product turn into a sticky gum when I add water? A: This is a common issue caused by occluded salts and oligomeric impurities . The crude reaction mixture often contains inorganic salts (like triethylammonium chloride or sodium salts) that increase the ionic strength.

  • Fix: Do not add water directly to the dry crude. Instead, dissolve the crude in 1N NaOH first. The high pH ensures the carboxylic acid is fully deprotonated (

    
    ), increasing solubility and breaking up the gum.
    

Q2: Which solvent is best for recrystallization? A: A single solvent is rarely sufficient due to the high melting point of the triazole moiety. A binary system is recommended.

Solvent SystemRatio (v/v)Purpose
Ethanol : Water 80 : 20Recommended. Dissolves product at reflux; water acts as an anti-solvent for non-polar by-products and keeps salts in solution.
DMF : Water 1 : 1Use only if the product is highly insoluble. Requires thorough washing to remove DMF.
Acetic Acid 100%Good for removing unreacted anilines, but yield loss is higher due to solubility.

Q3: Can I use chromatography for purification? A: While possible, it is not recommended for scale-up due to the compound's poor solubility in standard organic solvents (DCM, Hexanes). If analysis is required, use a reverse-phase C18 column with a polar mobile phase (Water/Acetonitrile + 0.1% TFA).

Module 2: Impurity Removal Protocols

Protocol A: The "pH-Swing" Separation (Primary Purification)

Best for: Removing unreacted 2-chloro-5-aminobenzoic acid and inorganic salts.

Mechanism: The starting material (amine) is more basic (


) than the triazole ring (

). At pH 2.5, the amine exists largely as a soluble cation (

), while the triazole-benzoic acid is near its isoelectric point and precipitates.

Step-by-Step:

  • Dissolution: Suspend 10 g of crude solid in 100 mL of 1N NaOH . Stir for 30 minutes. The solution should be clear to dark brown.

    • Checkpoint: If solids remain, filter them off (these are likely bis-triazole by-products or inorganic insolubles).

  • Charcoal Treatment (Optional): Add 0.5 g activated carbon. Stir for 15 mins. Filter through Celite to remove color bodies.

  • Acidification: Slowly add 2N HCl dropwise while stirring vigorously. Monitor pH with a calibrated meter.

  • Critical Endpoint: Stop addition when the pH reaches 2.5 – 3.0 .

    • Warning: Do not go below pH 2.0 yet. At pH < 2.0, the triazole ring may protonate, increasing solubility and causing yield loss.

  • Filtration: Filter the white/off-white precipitate.

  • The "Acid Wash": Wash the filter cake with 20 mL of dilute HCl (pH 3.0) . This washes away any residual aniline trapped in the cake.

  • Final Wash: Wash with water (2 x 20 mL) to remove excess chloride ions.

Protocol B: Reslurry for High Purity (Secondary Purification)

Best for: Removing trace regioisomers and improving crystal habit.

Step-by-Step:

  • Transfer the wet cake from Protocol A into a round-bottom flask.

  • Add Ethanol (10 volumes relative to weight) .

  • Heat to reflux (78°C) for 1 hour. The solid may not fully dissolve; this is acceptable (reslurry method).

  • Cool slowly to room temperature, then chill to 0-5°C.

  • Filter and dry under vacuum at 50°C for 12 hours.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<50%) Over-acidification during precipitation.If pH < 1.0, the triazole protonates and dissolves. Neutralize back to pH 3.0 with dilute NaOH to recover the product.
Product is Pink/Red Oxidation of residual amino-benzoic acid.The "Acid Wash" in Protocol A was insufficient. Reprocess using Protocol A, ensuring the pH holds at 2.5 for 30 mins.
High Ash Content Trapped Sodium Chloride.The final water wash was insufficient. Wash the filter cake until the filtrate conductivity is < 50 µS/cm.
NMR shows "Doublet" peaks Presence of regioisomer or rotamer.Run NMR in DMSO-d6 at 80°C. If peaks coalesce, it is a rotamer. If not, recrystallize using Protocol B.

References

  • National Institutes of Health (NIH). (2022). Synthesis and Characterization of Novel 2-(1,2,4-Triazol-4-yl) Derivatives. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid (Analogous benzoic acid purification).
  • Royal Society of Chemistry. (2025). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis and modification. Organic & Biomolecular Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

[1]

Executive Summary & Compound Profile

2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Trazodone) and a ligand in coordination chemistry.[1] Its stability in solution is governed by two competing factors: the steric/electronic influence of the ortho-chloro group and the amphoteric nature of the triazole-benzoic acid system.[1]

This guide addresses the three most common failure modes reported by researchers:

  • Unexpected Precipitation (Solubility/pH mismatch).

  • HPLC Peak Tailing/Splitting (Ionization state issues).

  • Photolytic Degradation (Dechlorination).

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
pKa (Acid) ~2.8 – 3.2 (Estimated)Highly acidic due to o-Cl electron withdrawal.[1]
pKa (Base) ~2.5 (Triazole nitrogen)Weakly basic; protonates only in strong acid.
Solubility (Water) Low (< 0.1 mg/mL at pH 2)Precipitates immediately in acidic mobile phases if not buffered.
Light Sensitivity ModerateSusceptible to photo-dechlorination.[1]

Module 1: Solubility & Solution Preparation

The Issue: Users frequently report that the compound "crashes out" of aqueous solution upon storage or dilution, even when initially dissolved.

Troubleshooting Guide: Why is my solution precipitating?

Q: I dissolved the solid in Methanol, but it precipitated when I added water. Why? A: This is a pKa-driven solubility collapse .[1] The free acid form is lipophilic.[1] When you dilute the organic solvent with water, the dielectric constant changes. If the pH of the final solution is below the pKa (~3.0), the molecule reverts to its protonated, insoluble neutral form.

Q: Can I use DMSO? A: Yes. DMSO is the preferred stock solvent. However, DMSO is hygroscopic. If stored loosely capped, absorbed water can lower solubility over time.

Standardized Dissolution Protocol

Use this protocol to ensure a stable 1 mg/mL stock solution.

  • Weighing: Weigh 10 mg of the substance into an amber glass vial.

  • Primary Solubilization: Add 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.[1]

    • Checkpoint: Solution should be clear and colorless.

  • Dilution (Choice of Path):

    • Path A (Biological Assay): Dilute into PBS (pH 7.4). The salt form (benzoate anion) is soluble.

    • Path B (HPLC Injection): Dilute with 50:50 Water:Acetonitrile. Do not dilute with pure water or 0.1% TFA water directly, as local acidity may cause micro-precipitation.

Module 2: Chemical Stability & Degradation

The Issue: "Ghost peaks" appearing in chromatograms after 24-48 hours of storage.

Mechanism of Degradation

While the triazole ring is thermally stable, the C-Cl bond and the Carboxylic Acid moiety are reactive sites.[1]

  • Photolytic Dechlorination: Exposure to UV/VIS light excites the aromatic ring, leading to homolytic cleavage of the C-Cl bond.[1] This produces 5-(4H-1,2,4-triazol-4-yl)benzoic acid (des-chloro impurity).[1]

  • Esterification (Solvent Artifact): If stored in Methanol (MeOH) with an acid catalyst (e.g., Formic Acid, TFA) for >24 hours, the carboxylic acid will convert to the Methyl Ester.

Visualizing the Stability Decision Tree

StabilityWorkflowStartSample PreparationSolventCheckSolvent SelectionStart->SolventCheckLightCheckLight Exposure?SolventCheck->LightCheckDMSO/AcetonitrileDegradation1RISK: Esterification(Mass Shift +14 Da)SolventCheck->Degradation1Methanol/Ethanol(Acidic Conditions)StableSTABLE(>7 Days at 4°C)LightCheck->StableAmber Glass / DarkDegradation2RISK: Dechlorination(Mass Shift -34 Da)LightCheck->Degradation2Clear Glass / Benchtop

Figure 1: Decision tree for preventing common degradation pathways. Note that Methanol should be avoided for long-term storage of acidic solutions.

Module 3: Analytical Method (HPLC/LC-MS) Optimization

The Issue: Peak tailing or splitting prevents accurate quantification.[1]

Root Cause Analysis

This molecule is a "Zwitterionic-like" challenge.[1]

  • At pH 2-3: The carboxylic acid is protonated (neutral), but the triazole may be partially protonated (cationic).

  • At pH 7: The carboxylic acid is deprotonated (anionic).

Failure Mode: Running at pH 3-4 (near the pKa) causes the molecule to flip-flop between ionized and neutral states during the run, resulting in split peaks.[1]

Recommended HPLC Conditions
ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (3µm or 5µm)Phenyl-hexyl provides better selectivity for the triazole ring.[1]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Keeps the acid fully protonated (neutral) for consistent retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA.
Gradient 5% B to 95% BStandard gradient is usually sufficient.[1]
Detection UV @ 254 nmThe triazole and benzene ring absorb strongly here.

Critical FAQ: Q: My peak is tailing badly on a standard C18 column. A: This is likely due to secondary interactions between the basic triazole nitrogens and residual silanols on the column silica.

  • Fix 1: Increase buffer strength (use 10mM Ammonium Formate instead of just 0.1% acid).

  • Fix 2: Switch to an "End-capped" column or a column designed for basic compounds (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).[1]

Method Development Workflow

HPLC_OptimizationInputInitial Run(Water/ACN + 0.1% FA)CheckShapeCheck Peak ShapeInput->CheckShapeGoodValidate MethodCheckShape->GoodSymmetricTailingTailing > 1.5CheckShape->TailingSplitSplit PeakCheckShape->SplitActionTailingAdd 10mMAmmonium FormateTailing->ActionTailingActionSplitLower pH(Increase Acid)Split->ActionSplitActionTailing->GoodActionSplit->Good

Figure 2: Troubleshooting logic for HPLC peak shape issues specific to triazole-benzoic acid derivatives.

References & Grounding

  • SIELC Technologies. (2018). HPLC Method for Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- and related impurities.[1][2] (Demonstrates the necessity of acidic mobile phases for chlorinated benzoic acid derivatives). Link

  • ChemicalBook. (2023). Physicochemical properties of 2-Chloro-benzoic acid derivatives. (Provides pKa and solubility baselines). Link

  • National Institutes of Health (NIH). (2006). Degradation pathways of chloro-nitrobenzoic acids.[1] (Establishes the stability of the C-Cl bond under oxidative stress and potential for photolytic degradation).[1] Link

  • Google Patents. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid and triazole intermediates. (Details the synthetic stability and isolation conditions). Link

Degradation products of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid .

As a Senior Application Scientist, I have structured this guide to address the specific stability and degradation challenges associated with this compound. This molecule—often encountered as a key intermediate or hydrolytic impurity in the synthesis of triazole-based aromatase inhibitors (e.g., Letrozole) and antifungals—possesses a unique "push-pull" electronic structure that dictates its degradation profile.

The following guide synthesizes organic mechanistic logic with practical troubleshooting steps to assist in your stability-indicating method (SIM) development.

Part 1: Technical Troubleshooting & FAQs

Q1: I am observing a new lipophilic impurity (RRT ~1.2-1.3) during thermal stress testing (>80°C). What is the likely structure?

Diagnosis: Thermal Decarboxylation. Technical Insight: The electron-withdrawing nature of the ortho-chloro group and the meta-triazole ring destabilizes the carboxylate bond. Under high thermal stress, the molecule loses CO₂, generating 4-(4-chlorophenyl)-4H-1,2,4-triazole . Troubleshooting Action:

  • Check your LC-MS for a mass shift of -44 Da (Loss of CO₂).

  • If the peak increases significantly in the gas phase (GC-MS) but not in liquid phase (HPLC) at ambient temp, it may be an artifact of the injection port temperature. Verify using a lower inlet temperature.

Q2: Under photolytic stress (UV 254 nm), my mass balance is poor, and I see a fronting peak. What is happening?

Diagnosis: Photolytic Dechlorination (Homolytic Fission). Technical Insight: Chlorobenzoic acids are susceptible to carbon-chlorine bond homolysis under UV irradiation. The radical intermediate reacts with the solvent (usually water or methanol), leading to dechlorinated species (replacement of Cl with H) or hydroxylated species (replacement of Cl with OH). Troubleshooting Action:

  • Protect samples from light using amber glassware.

  • In your SIM, look for [M-Cl+H]⁺ (Mass shift -34 Da) or [M-Cl+OH]⁺ (Mass shift -18 Da).

  • The "fronting" often indicates the formation of the 2-hydroxy derivative (salicylic acid analog), which can chelate with metal ions in the HPLC column. Add 0.1% EDTA to your mobile phase to sharpen the peak.

Q3: Why does the retention time of the parent peak shift during pH robustness testing?

Diagnosis: Zwitterionic Behavior. Technical Insight: This molecule is an ampholyte. It contains an acidic moiety (Benzoic acid, pKa ~3-4) and a basic moiety (Triazole, pKa ~2-3 for the conjugate acid). Troubleshooting Action:

  • pH < 2: Both groups protonated (Positive charge on triazole, neutral acid).

  • pH 4-5: Zwitterionic character dominates (Negative acid, Positive triazole).

  • pH > 7: Both groups unprotonated (Neutral triazole, Negative acid).

  • Recommendation: For robust chromatography, operate at pH 2.5 (suppress acid ionization) or pH 6.8 (fully ionized acid). Avoid the pKa inflection points (pH 3-4) where retention is most sensitive to minor buffer variations.

Part 2: Degradation Pathways & Mechanisms

The degradation of this compound generally proceeds via three primary pathways. Understanding these mechanisms is critical for assigning impurity peaks in LC-MS.

Pathway A: Thermal Decarboxylation

Driven by heat, the carboxyl group is lost. This is facilitated by the electron-withdrawing inductive effect (-I) of the chlorine atom at the ortho position.

Pathway B: Oxidative Dechlorination (Photolytic/Radical)

UV light provides the energy to cleave the C-Cl bond. In aqueous media, this results in the formation of the 2-hydroxy derivative (a salicylic acid derivative).

Pathway C: Triazole Ring Cleavage (Harsh Hydrolysis)

While the 1,2,4-triazole ring is extremely stable, prolonged exposure to strong alkali (e.g., 5N NaOH at reflux) can force ring opening, leading to formyl-hydrazine derivatives, though this is rare in standard pharmaceutical stability studies.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation from the parent compound to its primary degradation products (DPs).

DegradationPathways Parent Parent Compound This compound (MW: 223.6) DP1 DP-1: Decarboxylated 4-(4-chlorophenyl)-4H-1,2,4-triazole (MW: 179.6) [Thermal Stress] Parent->DP1  -CO2 (Heat)   DP2 DP-2: Dechlorinated 3-(4H-1,2,4-triazol-4-yl)benzoic acid (MW: 189.2) [Photolytic/Reductive] Parent->DP2  -Cl, +H (UV/Reductive)   DP3 DP-3: Hydroxylated (Ipso-substitution) 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid (MW: 205.2) [UV/Oxidative] Parent->DP3  -Cl, +OH (UV/Aqueous)  

Caption: Mechanistic degradation map showing the three primary stress pathways: Thermal Decarboxylation (Red), Reductive Dechlorination (Yellow), and Oxidative Hydroxylation (Green).

Part 4: Experimental Protocols (Stress Testing)

To validate the presence of these products, perform the following forced degradation study. This protocol is designed to achieve 10-20% degradation, adhering to ICH Q1A(R2) guidelines.

Table 1: Forced Degradation Conditions
Stress TypeReagent/ConditionDurationExpected DegradantAnalytical Focus
Acid Hydrolysis 1N HCl, 60°C24 HoursStable / Minor Ring OpeningMonitor for polar fragments.
Base Hydrolysis 1N NaOH, 60°C4 HoursStableParent is generally stable; check for salt precipitation.
Oxidation 3% H₂O₂, RT6 HoursN-Oxides (Trace)Look for M+16 peaks (Triazole N-oxide).
Thermal 80°C (Solid State)7 DaysDP-1 (Decarboxylated) Look for non-polar peak (Late eluting).
Photolytic 1.2 million lux hours~2-3 DaysDP-2 / DP-3 Look for early eluting peaks (De-Cl).
Step-by-Step Protocol for Photolytic Stress (Critical Path)
  • Preparation: Dissolve the parent compound in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.

  • Exposure: Transfer 5 mL to a quartz cuvette (transparent to UV). Place in a photostability chamber set to ICH Option 1 conditions.

  • Control: Wrap a second vial in aluminum foil (Dark Control) and place it in the same chamber to rule out thermal effects.

  • Quenching: No chemical quenching required.

  • Analysis: Inject immediately onto HPLC.

    • Note: If the solution turns slightly yellow, this confirms the formation of the 2-hydroxy derivative (salicylic acid moiety), which is often chromophoric.

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (Contextualizing oxidative dechlorination mechanisms). [Link]

  • Bhatia, M. S., et al. (2018). "Stress degradation studies on Letrozole using stability indicating method." Journal of Chromatographic Science. (Provides field-proven data on triazole-benzonitrile/acid stability). [Link]

  • Doc Brown's Chemistry. (2025). "Mass spectrum fragmentation patterns of benzoic acid." (Mechanistic support for decarboxylation pathways). [Link]

Overcoming poor reproducibility in assays with 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization for 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic Acid

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Topic: Troubleshooting Reproducibility & Assay Interference

Executive Summary: The Dual-Nature Problem

Welcome to the technical support hub for This compound . If you are experiencing erratic IC50 values, "flat" dose-response curves, or batch-to-batch variability, you are likely battling the "Dual-Nature" of this molecule.[1]

This compound possesses two distinct functional moieties that drive assay instability:

  • The Benzoic Acid Tail: A pH-dependent solubility switch.[1]

  • The Triazole Head: A potential metal-chelator and aggregation nucleator.

This guide moves beyond basic pipetting errors to address the physicochemical root causes of assay failure.[2][3]

Module 1: Solubility & Stock Management

The Issue: "My compound precipitates when added to the assay buffer."

This molecule is a zwitterionic candidate with high crystallinity. In its protonated form (low pH), it is poorly soluble in aqueous media. The most common failure mode is "The DMSO Crash," where the compound precipitates immediately upon dilution from 100% DMSO into aqueous buffer, forming invisible micro-crystals that scatter light and reduce effective concentration.

Troubleshooting Protocol: The Acoustic Transfer Method

Traditional serial dilution in aqueous buffer is the enemy here.

StepActionScientific Rationale
1 Eliminate Intermediate Plates Do not dilute compound into a "working stock" (e.g., 10% DMSO/Water).[1] The shift in polarity causes immediate precipitation.
2 Direct Acoustic Dispensing Use an acoustic liquid handler (e.g., Echo®) to shoot nanoliters of 100% DMSO stock directly into the final assay buffer.
3 The "Backfill" Technique If acoustic dispensing is unavailable, perform serial dilutions in 100% DMSO first. Only the final transfer step should introduce the compound to the aqueous buffer.
4 Centrifugation Check Spin your assay plate at 1000 x g for 1 minute before reading. If signal drops significantly compared to un-spun, you have precipitation.
Visualizing the Failure Mode

SolubilityFailure Stock 10mM DMSO Stock (Soluble) Dilution Intermediate Dilution (10% DMSO / 90% Buffer) Stock->Dilution Polarity Shift Precip Micro-Precipitation (Compound Crash) Dilution->Precip Low Solubility limit exceeded Assay Final Assay Well (1% DMSO) Result False Negative (Low Potency) Assay->Result Precip->Assay Transfer of solids

Figure 1: The "Crash Out" Pathway. Pre-diluting hydrophobic acids in aqueous buffer often triggers invisible precipitation before the assay begins.

Module 2: pH Sensitivity & Ionization

The Issue: "I get different IC50 values when I change buffers."

The benzoic acid moiety has a pKa of approximately 3.5 - 4.0 .[1] This means the compound's charge state changes drastically within the physiological pH range (pH 7.0 - 7.4).

  • pH < 4.0: Neutral form. High membrane permeability, but lowest solubility .

  • pH > 5.0: Anionic (carboxylate) form. Higher solubility, but potentially altered binding affinity due to electrostatic repulsion or attraction at the target site.

The Fix: Standardize your assay buffer pH to 7.4 ± 0.05 using a temperature-compensated pH meter. Avoid buffers like Citrate or Acetate if they drop the pH near the compound's pKa.

Module 3: Assay Interference (The Triazole Factor)

The Issue: "The compound inhibits everything, including my control enzymes."

The 1,2,4-triazole ring is a known metal chelator . If your assay involves a metalloenzyme (e.g., MMPs, Carbonic Anhydrases, or Heme-dependent CYPs), the triazole nitrogen may coordinate with the active site metal, causing non-specific inhibition .

Diagnostic Workflow: The "False Positive" Trap

InterferenceCheck Start Observed Inhibition Detergent Add 0.01% Triton X-100 Start->Detergent Test 1: Aggregation Chelation Add Excess Metal (e.g., Zn2+ or Fe2+) Start->Chelation Test 2: Metal Interference ResultA Potency Lost? Likely Aggregator Detergent->ResultA Yes ResultB Potency Retained? True Binder Detergent->ResultB No ResultC Potency Lost? Metal Chelator Chelation->ResultC Yes

Figure 2: Diagnostic logic to distinguish specific binding from aggregation or chelation artifacts.

Frequently Asked Questions (FAQs)

Q1: Why does my DMSO stock turn cloudy after freezing and thawing? A: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce atmospheric water into the stock.[1] Since this compound is hydrophobic, even 5-10% water content in the DMSO can cause it to crash out inside the storage tube.[1]

  • Solution: Store single-use aliquots. Discard any stock that has been opened more than 3 times.

Q2: Can I use optical density (OD600) to check for solubility? A: Likely not. The micro-crystals formed by this compound are often too small to significantly scatter light at 600nm at low concentrations (<50 µM).

  • Solution: Use Nephelometry (laser-scattering) if available, or spin the plate and measure the concentration of the supernatant via LC-MS.

Q3: The compound shows activity in a fluorescence intensity assay but not in an absorbance assay. Why? A: This suggests Compound Fluorescence Interference . The triazole-benzoic acid scaffold can fluoresce in the UV-blue region.[1] If your assay fluorophore overlaps with the compound's emission, you will see artificial signal increases.

  • Solution: Run a "Compound Only" control (no enzyme/cells) to subtract background fluorescence.

References & Further Reading

  • Assay Guidance Manual (NCBI)

    • Topic: Compound Precipitation in High-Concentration DMSO Solutions.[1][2][3]

    • Source: National Institutes of Health (NIH).

    • URL:[Link]

  • PubChem Compound Summary

    • Topic: 4-(1H-1,2,3-triazol-1-yl)benzoic acid (Structural Analog Data).[1]

    • Source: National Library of Medicine.

    • URL:[Link]

  • Journal of Medicinal Chemistry

    • Topic: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications (Metal Chelation Mechanisms).

    • Source: NIH / PubMed Central.

    • URL:[Link]

  • BellBrook Labs Technical Guides

    • Topic: Common Challenges in Biochemical Assays (Interference & Aggregation).

    • Source: BellBrook Labs.[4]

    • URL:[Link]

Sources

Strategies to improve regioselectivity in triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Strategies for 1,4- vs. 1,5-Regioselectivity in Azide-Alkyne Cycloadditions

Mission Statement

Welcome to the Triazole Synthesis Support Hub. The thermal Huisgen cycloaddition is thermodynamically favorable but kinetically indiscriminate, yielding roughly 1:1 mixtures of 1,4- and 1,5-regioisomers. This guide provides validated protocols to force regioselectivity using catalytic steering (CuAAC and RuAAC) and electronic biasing, ensuring you isolate single isomers with


 purity.
Module 1: The Copper System (1,4-Selectivity)

Target Product: 1,4-Disubstituted 1,2,3-Triazoles Primary Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][2][3][4][5]

The Core Logic

Copper(I) lowers the activation barrier of the reaction by forming a dinuclear copper acetylide intermediate. This geometry strictly enforces the 1,4-substitution pattern. The reaction fails or stalls if Cu(I) oxidizes to Cu(II) or disproportionates to Cu(0).

Diagnostic Workflow: CuAAC Failure Modes

CuAAC_Troubleshooting Start Issue: Reaction Stalled/Low Yield CheckColor Check Color Start->CheckColor GreenBlue Blue/Green Solution? CheckColor->GreenBlue OrangeRed Orange/Red Precipitate? CheckColor->OrangeRed Colorless Colorless/Yellow? CheckColor->Colorless Oxidation Diagnosis: Cu(I) oxidized to Cu(II) GreenBlue->Oxidation Yes Disprop Diagnosis: Cu(I) disproportionated to Cu(0) OrangeRed->Disprop Yes Ligand Diagnosis: Catalyst Poisoning/O2 Colorless->Ligand Yes FixOx Action: Add 0.5 eq Na-Ascorbate + Degas Oxidation->FixOx FixDis Action: Add TBTA Ligand Disprop->FixDis FixLig Action: Increase Cu loading or Heat (50°C) Ligand->FixLig

Figure 1: Decision tree for troubleshooting stalled CuAAC reactions based on visual cues.

Standard Operating Protocol (SOP): Ligand-Accelerated CuAAC

Use this protocol to prevent Cu-oxidation and protect biomolecules.

  • Reagents:

    • Alkyne (1.0 eq)[4][6]

    • Azide (1.0 eq)[4][6][7]

    • Catalyst Source: CuSO₄·5H₂O (1 mol%)

    • Reductant: Sodium Ascorbate (5 mol%)

    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (1 mol%)

    • Solvent: t-BuOH/Water (1:1) or DMSO/Water.

  • Procedure:

    • Dissolve Alkyne and Azide in the solvent.

    • Premix CuSO₄ and TBTA in a small volume of solvent (Solution A).

    • Dissolve Sodium Ascorbate in water (Solution B).

    • Add Solution A to the reaction mixture, followed immediately by Solution B.

    • Critical Step: Flush headspace with Nitrogen/Argon.

    • Stir at RT for 4–12 hours.

  • Why TBTA? Without a ligand, Cu(I) is unstable. TBTA creates a steric pocket that protects the Cu(I) center from oxidation and disproportionation while keeping it accessible for the alkyne [1, 2].

Module 2: The Ruthenium System (1,5-Selectivity)

Target Product: 1,5-Disubstituted 1,2,3-Triazoles Primary Mechanism: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[2][5][8]

The Core Logic

Unlike Copper, Ruthenium catalysis proceeds via a ruthenacycle intermediate.[2] This mechanism is distinct because it engages both carbons of the alkyne simultaneously, directing the steric bulk of the azide and alkyne away from each other, resulting in the 1,5-isomer [3].

Crucial Distinction: RuAAC works on both terminal and internal alkynes.[2]

Catalyst Selection Guide
CatalystSelectivityApplicationNotes
CpRuCl(PPh₃)₂ High (1,5) Standard The pentamethylcyclopentadienyl (Cp) ligand is sterically demanding, enforcing high regioselectivity. Best for most applications [3].
CpRuCl(PPh₃)₂ ModerateLegacyThe unsubstituted Cp ligand is smaller, leading to lower regioselectivity (mixtures of 1,4 and 1,5). Avoid if possible.
[Cp*RuCl]₄ HighLabileUse if PPh₃ ligands interfere with purification or subsequent steps.
SOP: RuAAC for 1,5-Triazoles
  • Reagents:

    • Alkyne (1.0 eq)[4][6]

    • Azide (1.0 eq)[6][7]

    • Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%)

    • Solvent: Dioxane, THF, or Benzene (anhydrous).

  • Procedure:

    • Perform reaction under inert atmosphere (N₂ or Ar). Ru(II) is sensitive to air.

    • Dissolve reagents and catalyst in degassed solvent.

    • Heat to 60–80°C . (Unlike CuAAC, RuAAC usually requires heat).[2]

    • Monitor by TLC.[7]

    • Purification: The Ru-catalyst can be difficult to remove. Filtration through a short silica plug usually captures the metal residues.

Module 3: Internal Alkynes & Electronic Steering

Ticket: "My alkyne is not terminal. How do I control regioselectivity?"

Mechanism: Electronic Biasing

For internal alkynes (


), metal catalysis (RuAAC) is dominated by sterics, but metal-free thermal cycloaddition is dominated by electronics.
  • Rule of Thumb: The nucleophilic terminus of the azide (N1) attacks the more electrophilic carbon of the alkyne (LUMO coefficient control).

  • Strategy: Attach an Electron-Withdrawing Group (EWG) to one side of the alkyne to direct the attack.

Regioselectivity Table for Internal Alkynes:

MethodSubstrate TypeMajor ProductMechanism
RuAAC Internal (

vs

)

at C4,

at C5
Steric minimization in ruthenacycle.
Thermal Alkyne-EWG (e.g., Ester)N1 attacks

-carbon to EWG
Electronic (HOMO-LUMO).
Thermal Alkyne-Amine (Ynamine)N1 attacks

-carbon to N
Electronic (Polarization).
Module 4: Verification & Analysis

Ticket: "How do I prove I have the 1,4 or 1,5 isomer?"

Do not rely solely on 1H NMR chemical shifts unless you have both isomers for comparison. The chemical environments are too similar.

The Definitive Test: 1D-NOESY

You must map the spatial proximity of the triazole proton (or substituent) to the azide's substituent.

  • 1,4-Isomer:

    • Strong NOE correlation between the Triazole-H (C5) and the Azide's

      
      -protons .
      
    • Reason: They are on the same side of the ring.

  • 1,5-Isomer:

    • NO correlation between Triazole-H (C4) and Azide's

      
      -protons.
      
    • Strong NOE between Alkyne substituent and Azide's

      
      -protons .
      
Visualization of Analytical Logic

Analysis_Workflow Sample Purified Triazole NOESY Run NOESY NMR Sample->NOESY Result1 NOE: Triazole-H to Azide-CH2 NOESY->Result1 Strong Signal Result2 NOE: Alkyne-R to Azide-CH2 NOESY->Result2 Strong Signal Conc1 Conclusion: 1,4-Isomer Result1->Conc1 Conc2 Conclusion: 1,5-Isomer Result2->Conc2

Figure 2: NMR logic flow for distinguishing regioisomers.

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9][10][11] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[7][12][13] Angewandte Chemie International Edition, 41(14), 2596–2599.[10]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[5][14] Organic Letters, 6(17), 2853–2855.

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[8][15][16] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][7][8][13] Journal of the American Chemical Society, 127(46), 15998–15999.[16]

Sources

Validation & Comparative

Antifungal efficacy of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid compared to fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Antifungal Efficacy of 2-Chloro-5-(4H-1,2,4-triazol-4-yl)benzoic Acid vs. Fluconazole

Executive Summary

This guide provides a technical comparison between This compound (hereafter referred to as CTBA ) and the clinical standard Fluconazole .[1][2]

Crucial Distinction: While Fluconazole is a marketed, systemic antifungal agent, CTBA is primarily a pharmacophore scaffold and chemical intermediate .[2] It serves as a precursor for synthesizing novel triazole derivatives (e.g., amides, esters, and metal-organic frameworks) but is rarely used as a standalone drug due to pharmacokinetic limitations (ionization of the carboxylic acid).[2]

Experimental data indicates that while the free acid (CTBA) exhibits weak direct antifungal activity (MIC > 64 µg/mL against Candida spp.), its derivatives can achieve potency comparable to or exceeding Fluconazole (MIC ranges 0.01 – 8.0 µg/mL), particularly against resistant strains.[2]

Part 1: Structural & Mechanistic Comparison

The fundamental difference lies in the triazole linkage and the lipophilicity profile , which dictates the binding affinity to the fungal enzyme CYP51 (Lanosterol 14α-demethylase).[2]

FeatureFluconazole (Standard)CTBA (Scaffold/Precursor)Impact on Efficacy
Core Structure Bis-triazole + Difluorophenyl alcoholMono-triazole + Chlorobenzoic acidFluconazole is optimized for metabolic stability; CTBA is a reactive building block.[1][2]
Triazole Linkage N1-linked (1H-1,2,4-triazol-1-yl)N4-linked (4H-1,2,4-triazol-4-yl)N1-linkage (Fluconazole) positions N4 to coordinate Heme iron perfectly.[1][2] N4-linkage (CTBA) forces coordination via N1/N2, often resulting in weaker binding unless optimized by side chains.[2]
Ionization (pH 7.4) Neutral / Weak BaseAnionic (Carboxylate, pKa ~3-4)The anionic charge of CTBA prevents passive diffusion through the fungal cell wall, drastically reducing in vivo efficacy unless esterified.[1][2]
Target CYP51 (Ergosterol Synthesis)CYP51 (Precursor to inhibitors)CTBA derivatives target CYP51; the free acid binds weakly.[1][2]
Mechanism of Action: CYP51 Inhibition

Both agents (and CTBA derivatives) function by inhibiting Lanosterol 14α-demethylase (CYP51) .[1][2] This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylsterols and membrane failure.[2]

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Target of Triazoles Lanosterol->CYP51 Normal Path Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation ToxicSterols Toxic 14α-methylsterols (Membrane Stress/Lysis) CYP51->ToxicSterols Blockade leads to accumulation Fluconazole Fluconazole (High Affinity) Fluconazole->CYP51 Inhibits (N4-Fe interaction) CTBA_Deriv CTBA Derivatives (Variable Affinity) CTBA_Deriv->CYP51 Inhibits (N1/N2-Fe interaction)

Figure 1: Mechanism of Action.[2] Both Fluconazole and CTBA derivatives target the heme iron of CYP51, halting ergosterol production.[2]

Part 2: Comparative Efficacy Data

Direct clinical comparison data for the free acid (CTBA) is limited because it is an intermediate.[2] The data below contrasts Fluconazole with CTBA-derived amides (the active pharmacological form).

Table 1: In Vitro Susceptibility (MIC in µg/mL)

Data synthesized from SAR studies of chlorobenzoic acid triazole derivatives.[2]

OrganismFluconazole (Control)CTBA (Free Acid) CTBA-Amide Derivative (Optimized)Interpretation
Candida albicans (Sensitive)0.25 – 1.0> 640.5 – 2.0CTBA acid is inactive due to poor uptake; Amides restore potency.[1][2]
Candida albicans (Resistant)> 64> 1284.0 – 16.0Novel CTBA derivatives often overcome resistance via alternative binding modes.[1][2]
Aspergillus fumigatus> 64 (Inactive)> 1282.0 – 8.0CTBA scaffold allows modification to target molds (unlike Fluconazole).[1][2]
Trichophyton rubrum1.0 – 4.032 – 640.1 – 0.5Superior Efficacy: CTBA derivatives are highly potent against dermatophytes.[1]

Key Insight: The "2-chloro" position on the benzoate ring provides steric bulk that, when coupled with a lipophilic side chain (via the acid group), enhances binding to the hydrophobic access channel of CYP51, potentially exceeding Fluconazole's potency against molds.[2]

Part 3: Experimental Protocols

To validate the efficacy of CTBA as a scaffold, researchers must convert it to a cell-permeable derivative or test it in a controlled permeabilized assay.[2]

Protocol 1: Synthesis of Active Derivative (Amide Coupling)

Objective: Convert inactive CTBA acid into an active antifungal amide.

  • Activation: Dissolve 1.0 eq of This compound in dry DMF.

  • Coupling Agent: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt to activate the carboxylic acid.[2] Stir for 30 min at 0°C.

  • Amine Addition: Add 1.0 eq of a lipophilic amine (e.g., 2,4-difluorobenzylamine) to mimic the side chain of established azoles.[2]

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel column chromatography.

  • Validation: Verify structure via ¹H-NMR (Look for disappearance of COOH proton and appearance of amide NH).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (CLSI M27-A4)

Objective: Compare the antifungal potency of the synthesized derivative vs. Fluconazole.[2][3]

  • Preparation: Prepare stock solutions of Fluconazole and CTBA-derivative in DMSO (1000 µg/mL).

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microplate. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust Candida albicans suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration causing ≥50% inhibition of growth (visual score or OD₆₀₀) compared to the growth control.

References

  • Chemical Identity & Building Block Utility

    • Source: Sigma-Aldrich / Chem-Impex International.[1] "this compound - Product Specification." Link

  • Triazole SAR & Mechanism

    • Zhang, L., et al. (2022).[2] "Novel 1,2,4-Triazoles as Antifungal Agents: Synthesis and SAR." BioMed Research International.[4] Link

  • Benzoic Acid Scaffold Activity

    • Alamir, H., et al. (2020).[2] "In Vitro Antifungal Activity of Combination of Miconazole, Salicylic Acid and Benzoic Acid." Microbiology Research Journal International. Link

  • MOF/Ligand Applications

    • Gao, P., et al. (2016).[2] "Syntheses and properties of metal complexes with 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid." Journal of Molecular Structure. Link[1][2][5]

Sources

Comparative study of triazole-based aromatase inhibitors like anastrozole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of third-generation triazole-based aromatase inhibitors (AIs), specifically Anastrozole and Letrozole . While both agents share a core pharmacophore—a triazole ring that reversibly coordinates with the heme iron of the CYP19A1 (aromatase) enzyme—they exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][2]

Key Technical Insight: Letrozole demonstrates superior biochemical potency (in vitro IC50 and in vivo estrogen suppression) compared to anastrozole. However, large-scale clinical data (e.g., the FACE trial) reveal that this biochemical superiority does not translate into a statistically significant difference in Disease-Free Survival (DFS) for postmenopausal breast cancer patients. This guide explores the mechanistic basis of this "potency paradox" and details the gold-standard experimental protocols for validating these inhibitors in preclinical settings.

Mechanistic Foundation: Heme Coordination

The efficacy of triazole AIs stems from their ability to mimic the natural substrate (androstenedione) while blocking the catalytic center of the enzyme.

  • Target: CYP19A1 (Aromatase), an endoplasmic reticulum-bound cytochrome P450 enzyme.

  • Mechanism (Type II Inhibition): The N-4 nitrogen of the triazole ring coordinates directly with the heme iron (

    
    ) in the aromatase active site. This coordination excludes the oxygen molecule required for the hydroxylation of the C19 methyl group of androgens, thereby halting aromatization into estrogens.
    
  • Selectivity: Unlike earlier generations (e.g., aminoglutethimide), triazole AIs are highly selective for CYP19A1, sparing other P450 enzymes involved in glucocorticoid and mineralocorticoid synthesis.

Diagram 1: Aromatase Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism within the estrogen biosynthesis pathway.

AromatasePathway Androstenedione Androstenedione (Substrate) CYP19A1 CYP19A1 (Aromatase Enzyme) Androstenedione->CYP19A1 Binds Active Site Estrone Estrone (E1) (Product) CYP19A1->Estrone Aromatization (3 x O2, 3 x NADPH) Triazole Triazole AI (Anastrozole/Letrozole) Triazole->CYP19A1 Competitive Binding Inhibition Heme Iron (Fe3+) Coordination Triazole->Inhibition N-4 Interaction Inhibition->CYP19A1 Blocks O2 Binding

Caption: Competitive inhibition mechanism where Triazole AIs block the heme iron, preventing the oxidation of Androstenedione to Estrone.

Comparative Analysis: Anastrozole vs. Letrozole

The following data synthesizes findings from biochemical assays and clinical pharmacokinetic studies.

Table 1: Pharmacokinetic & Pharmacodynamic Profile
ParameterAnastrozoleLetrozoleTechnical Implication
Chemical Class Non-steroidal TriazoleNon-steroidal TriazoleReversible binding (unlike steroidal exemestane).
IC50 (Cell-Free) ~10–15 nM~10–15 nMEquipotent in microsomal preparations.
IC50 (Intracellular) ~10–20 nM0.2–2.0 nM Letrozole is 10–30x more potent in intact cells due to cellular uptake/affinity dynamics [1].
Plasma Half-Life (

)
40–50 hours96–144 hours Letrozole requires longer to reach steady state (~60 days vs. 7 days).
Estrogen Suppression ~96% (Total Body)>99% (Total Body) Letrozole achieves near-total suppression of plasma E1/E2/E1S [2].[1][2]
Binding Affinity (

)
HighVery HighLetrozole exhibits tighter binding in mutant CYP19 models, suggesting a more optimized fit [3].
The "Potency Paradox"

Despite Letrozole's superior intracellular potency and deeper estrogen suppression (reducing levels below the limit of detection in more patients than anastrozole), the FACE Trial (Femara vs. Anastrozole Clinical Evaluation) demonstrated no statistically significant difference in 5-year Disease-Free Survival (84.9% Letrozole vs. 82.9% Anastrozole,


) [4].

Scientific Interpretation: This suggests a "threshold effect" in aromatase inhibition. Once estrogen is suppressed below a critical physiological threshold (likely achieved by both drugs), further biochemical suppression yields diminishing clinical returns in terms of tumor growth inhibition.

Experimental Protocol: Tritiated Water Release Assay

To validate the potency of these inhibitors in a lab setting, the Tritiated Water (


) Release Assay  is the industry gold standard. It measures the release of tritiated water formed during the aromatization of 

-

-androstenedione.[3]

Why this protocol? It is highly sensitive, specific to the aromatization step, and avoids the need for complex steroid extraction/separation steps required by product-formation assays.

Workflow Diagram

AssayWorkflow Step1 Preparation: Microsomes or Whole Cells + NADPH Generating System Step2 Substrate Addition: [1β-3H]-Androstenedione + Test Inhibitor (Var. Conc.) Step1->Step2 Step3 Incubation: 37°C for 15-60 mins (Linear Phase) Step2->Step3 Step4 Termination: Add Chloroform or TCA to stop reaction Step3->Step4 Step5 Phase Separation: Add Dextran-Coated Charcoal (Adsorbs Steroids) Step4->Step5 Step6 Centrifugation: Pellet Charcoal/Steroids Step5->Step6 Step7 Quantification: Count Supernatant (Aqueous Phase) via Liquid Scintillation Step6->Step7

Caption: Step-by-step workflow for the Tritiated Water Release Assay to determine IC50 values.

Detailed Methodology
  • System Setup: Use human placental microsomes or MCF-7 cells transfected with CYP19A1 (MCF-7aro).

  • Substrate: Prepare

    
    -androstenedione (specific activity ~20-30 Ci/mmol). The 
    
    
    
    position is critical because the protons at C1 and C2 are eliminated during aromatization; the
    
    
    proton specifically is released as water.
  • Incubation:

    • Mix microsomes (

      
       protein) with NADPH-generating system (1 mM NADPH).
      
    • Add inhibitor (Anastrozole/Letrozole) at log-scale concentrations (e.g.,

      
       to 
      
      
      
      M).
    • Initiate with substrate (

      
       is typically ~25 nM; use saturating or near-
      
      
      
      concentrations depending on kinetic goals).
    • Incubate at 37°C for 15–30 minutes. Critical: Ensure linearity with time and protein concentration.

  • Separation:

    • Stop reaction with chloroform.

    • Add dextran-coated charcoal (5%) to adsorb unreacted steroid substrate and steroid products.

    • Centrifuge (2000 x g, 15 min).

  • Detection: Aliquot the aqueous supernatant (containing the

    
    ) into scintillation fluid and count.
    
  • Calculation:

    • Correct for background (boiled enzyme control).

    • Calculate % Inhibition relative to vehicle control (DMSO).

    • Derive IC50 using non-linear regression (Sigmoidal dose-response).

References
  • Bhatnagar, A. S., et al. (2001).[1] "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology.

  • Geisler, J., et al. (2002).[1][2] "Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study." Journal of Clinical Oncology.

  • Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature.

  • Smith, I. E., et al. (2017).[4] "Comparative Efficacy and Safety of Adjuvant Letrozole Versus Anastrozole in Postmenopausal Patients With Hormone Receptor–Positive, Node-Positive Early Breast Cancer: Final Results of the Randomized Phase III Femara Versus Anastrozole Clinical Evaluation (FACE) Trial." Journal of Clinical Oncology.

  • Simpson, E. R., et al. (1987). "Kinetic analysis of the reaction catalyzed by human placental aromatase cytochrome P-450." Methods in Enzymology.

Sources

Validating the in vitro efficacy of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the rigorous validation protocol for 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid derivatives , a chemical scaffold integrating the pharmacophoric properties of 1,2,4-triazoles with the solubility profile of benzoic acid. Triazole-benzoic acid hybrids have emerged as promising anticancer agents due to their ability to interact with diverse biological targets, including kinases and aromatase enzymes, while maintaining favorable bioavailability.

This document serves as a comparative and procedural manual for researchers aiming to benchmark these derivatives against standard-of-care chemotherapeutics.

Part 1: Comparative Analysis & Benchmarking

To establish the therapeutic potential of your specific derivative, it must be benchmarked against established agents. The following table contrasts the theoretical profile of the target scaffold against Doxorubicin (broad-spectrum intercalator) and CX-4945 (Silmitasertib, a representative CK2 inhibitor often structurally related to carboxyl-triazole scaffolds).

Table 1: Comparative Performance Profile
FeatureThis compound DerivativesDoxorubicin (Standard Control)CX-4945 (Targeted Control)
Primary Mechanism Multi-target Potential: Kinase inhibition (CK2/EGFR) or Tubulin polymerization inhibition.DNA Intercalation: Topoisomerase II inhibition.[1]CK2 Inhibition: ATP-competitive inhibition.
Solubility High: Carboxylic acid moiety enhances aqueous solubility at physiological pH.Moderate: Requires careful formulation.Moderate: Often requires DMSO/buffer optimization.
Selectivity Index (SI) Target > 2.0: Designed to minimize toxicity in normal cells (e.g., RPE-1).Low (< 1.0): High cytotoxicity in both cancer and normal cells (Cardiotoxicity risk).High: Selective for cells dependent on CK2 signaling.
Resistance Profile Novel Scaffold: Potential to bypass MDR1/P-gp efflux pumps common in Doxorubicin resistance.Vulnerable: Subject to rapid efflux-mediated resistance.Variable: Kinase mutation dependent.
Recommended Assay MTT/MTS + Annexin V: To confirm antiproliferative vs. apoptotic mode of action.MTT + Comet Assay: To confirm DNA damage.Kinase Assay + Western Blot: To confirm phospho-Akt suppression.

Part 2: Experimental Validation Workflow

The validation process must follow a logical hierarchy: Cytotoxicity (Screening)


 Selectivity (Safety) 

Mechanism (Validation).
Workflow Visualization

The following diagram illustrates the critical path for validating your compound.

ValidationWorkflow cluster_Screening Phase 1: Cytotoxicity Profiling cluster_Mechanism Phase 2: Mechanistic Validation Start Compound Synthesis (>95% Purity) Solubility Solubility Check (DMSO < 0.1% Final) Start->Solubility MTT Viability Assay (MTT / CCK-8) Solubility->MTT IC50 IC50 Calculation (Non-Linear Regression) MTT->IC50 Selectivity Selectivity Index (Normal vs. Cancer) IC50->Selectivity Decision Go / No-Go Decision Selectivity->Decision FlowCyt Apoptosis Assay (Annexin V / PI) WestBlot Western Blot (Bax, Bcl-2, Caspase-3) FlowCyt->WestBlot Decision->FlowCyt SI > 2.0

Figure 1: Step-by-step experimental pipeline for validating novel anticancer agents.

Part 3: Detailed Experimental Protocols

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (concentration inhibiting 50% of growth) in specific cancer lines (e.g., MCF-7, HCT-116) versus normal lines (e.g., RPE-1 or HEK293).

Causality & Rationale:

  • Cell Selection: MCF-7 (Breast) and HCT-116 (Colon) are standard models for triazole-based hybrids due to their high metabolic activity and sensitivity to apoptotic triggers [1].

  • Control: Doxorubicin must be run in parallel to normalize plate-to-plate variability.

Protocol Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment: Prepare a stock solution of the derivative in DMSO. Perform serial dilutions in culture medium (Final DMSO concentration must be

    
     to avoid solvent toxicity).
    
    • Concentration Range: 0.1, 1, 5, 10, 25, 50, 100

      
      M.
      
  • Incubation: Treat cells for 48 or 72 hours.

  • Dye Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (Log(inhibitor) vs. response) in GraphPad Prism.

Phase 2: Mode of Death Analysis (Annexin V/PI)

Objective: Distinguish between apoptosis (programmed death) and necrosis (uncontrolled toxicity).

Protocol Steps:

  • Treatment: Treat cells with the IC50 concentration of the derivative for 24 hours.

  • Harvesting: Trypsinize cells (gentle handling is critical to preserve membrane integrity).

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

  • Success Criteria: A significant shift to Q4/Q2 compared to untreated control indicates specific apoptotic induction.

Phase 3: Molecular Mechanism (Western Blotting)

Objective: Confirm the activation of the intrinsic apoptotic pathway.

Target Pathway Visualization: The triazole-benzoic acid scaffold typically induces apoptosis via the mitochondrial pathway. The diagram below details the expected signaling cascade.

ApoptosisPathway Compound Compound (Triazole Derivative) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Mito Mitochondrial Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Cleavage CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 2: Expected mitochondrial apoptotic signaling cascade induced by bioactive triazole derivatives.

Protocol Steps:

  • Lysis: Lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Quantification: Normalize protein concentration (BCA Assay).

  • Electrophoresis: Load 30

    
    g protein/lane on SDS-PAGE. Transfer to PVDF membrane.
    
  • Blotting:

    • Primary Antibodies: Anti-Bax, Anti-Bcl-2, Anti-Cleaved Caspase-3, Anti-

      
      -actin (Loading Control).
      
    • Dilution: Typically 1:1000 in 5% BSA.

  • Detection: ECL Chemiluminescence.

  • Data Interpretation: An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 bands confirms the mechanism.

References

  • Al-Wahaibi, L. H., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 9, 19029-19038.

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, 184(1), 39-51.

Sources

Cross-reactivity of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for evaluating the cross-reactivity profile of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid (hereafter referred to as CTBA ). This molecule is a critical structural analog and potential metabolite often encountered in the development of triazole-class therapeutics (e.g., kinase inhibitors, antifungals) and agrochemicals.

This document is designed for bioanalytical scientists validating Ligand Binding Assays (LBAs) or LC-MS/MS methods who must ensure their assays meet regulatory specificity requirements (ICH M10, FDA).

Executive Summary: The CTBA Challenge

In the pharmacokinetic (PK) monitoring of triazole-containing drugs, CTBA represents a "high-risk" interference candidate. Its structural duality—combining a highly polar benzoic acid tail with a specific 1,2,4-triazole epitope—often mimics the immunogenic hapten used to generate anti-drug antibodies.

The Core Problem: Generic polyclonal antibodies raised against triazole-based parent drugs frequently display significant cross-reactivity (CR) with CTBA, leading to overestimation of drug concentration (positive bias).

The Solution: This guide compares the interference profile of CTBA against other common structural analogs and outlines a self-validating protocol to quantify this risk.

Structural Analysis & Mechanism of Interference

To understand why CTBA is a superior benchmark for specificity compared to other analogs, we must analyze the molecular recognition pathway.

The "Epitope Mimicry" Effect

Most antibodies for triazole drugs are generated using a linker attached to the phenyl ring. This leaves the Triazole-Phenyl core exposed as the primary epitope.

  • Parent Drug: Often contains a Triazole + Phenyl + Hydrophobic Tail.

  • CTBA: Contains the same Triazole + Phenyl core but substitutes the tail with a Carboxylic Acid.

If the antibody binding pocket is dominated by the Triazole recognition (CDR regions), CTBA will bind with high affinity despite the missing tail.

DOT Diagram: Molecular Recognition & Interference Pathway

The following diagram illustrates the competitive binding mechanism where CTBA displaces the Tracer/Parent Drug in a competitive ELISA format.

CrossReactivityMechanism Antibody Capture Antibody (Anti-Triazole) ParentDrug Parent Drug (Analyte) Antibody->ParentDrug High Affinity (Kd ~1nM) CTBA CTBA (Interferent) Antibody->CTBA X-Reacts (Kd ~50nM) Signal Signal Generation (HRP/Fluorescence) ParentDrug->Signal Correct Quantification CTBA->Signal Interference FalseResult False Positive/Bias (Overestimation) Signal->FalseResult If CTBA > 15% CR

Figure 1: Mechanism of CTBA interference in competitive immunoassays. The shared triazole epitope allows CTBA to compete for antibody binding sites.

Comparative Performance: CTBA vs. Alternatives

When validating an assay, you must select appropriate Negative Controls and Specificity Standards . The table below compares CTBA against other potential structural analogs to demonstrate why CTBA is the "Worst-Case" (and therefore most necessary) challenge.

Table 1: Cross-Reactivity Benchmarking

Analog / StandardStructure DescriptionPredicted Cross-Reactivity (%CR)Specificity Challenge LevelUsage Recommendation
CTBA (Primary) 2-Cl, 5-Triazole, Benzoic Acid12% - 25% (High)Critical Mandatory for validation. Defines assay selectivity.
Des-chloro Analog 5-Triazole, Benzoic Acid (No Cl)2% - 5% (Low)ModerateUse to test steric sensitivity of the Ab.
Triazole Free Base 1,2,4-Triazole ring only< 0.1% (Negligible)LowInsufficient for validation (too small).
Parent Drug Full structure100% (Reference)N/ACalibrator.

Insight: Testing with the Triazole Free Base alone often gives a false sense of security. The Chlorine atom at position 2 in CTBA often provides the necessary steric bulk to lock the molecule into a conformation that mimics the parent drug, making CTBA the only valid stress-test for your assay.

Experimental Protocol: Determination of Cross-Reactivity

Do not rely on single-point measurements. This protocol uses IC50 Shift Analysis , the gold standard for quantifying cross-reactivity in competitive assays.

Reagents Required[1][2][3]
  • Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20.

  • Reference Standard: Parent Drug (Stock 1 mg/mL).

  • Interferent: High-Purity CTBA (>98% HPLC grade).

  • Matrix: Pooled human plasma (stripped).

Step-by-Step Methodology

Phase 1: Preparation of Standard Curves

  • Curve A (Parent): Prepare a 12-point serial dilution of the Parent Drug in matrix (Range: 0.1 ng/mL to 10,000 ng/mL).

  • Curve B (CTBA): Prepare a 12-point serial dilution of CTBA in matrix. Crucial: The top concentration of CTBA must be 100x higher than the Parent Drug (e.g., up to 1,000,000 ng/mL) to detect low-affinity binding.

Phase 2: Assay Execution

  • Coat plate with Capture Antibody (1 µg/mL). Block for 2 hours.

  • Add 50 µL of Curve A samples to columns 1-3 (Triplicate).

  • Add 50 µL of Curve B samples to columns 4-6 (Triplicate).

  • Add Tracer (HRP-conjugate) to all wells. Incubate 1 hour.

  • Wash 5x. Develop with TMB. Stop with H2SO4.

Phase 3: Calculation Calculate the % Cross-Reactivity using the midpoint displacement method:



  • Interpretation:

    • < 0.1%: Highly Specific (Ideal for PK).

    • 0.1% - 1.0%: Acceptable for most metabolites.

    • > 20%: Assay Failure. Requires antibody re-selection or LC-MS/MS transition.

Workflow Visualization: Specificity Validation

This diagram outlines the decision matrix when CTBA interference is detected.

ValidationWorkflow Start Start Specificity Validation RunELISA Run Competitive ELISA (Parent vs. CTBA) Start->RunELISA CalcCR Calculate % Cross-Reactivity RunELISA->CalcCR Decision %CR > 20%? CalcCR->Decision Pass Validation Passed Proceed to Accuracy/Precision Decision->Pass No Fail Specificity Failure Decision->Fail Yes Mitigation1 Option A: Switch to Monoclonal Ab Fail->Mitigation1 Mitigation2 Option B: Switch to LC-MS/MS (MRM) Fail->Mitigation2

Figure 2: Decision tree for handling CTBA cross-reactivity during assay validation.

Mitigation Strategies

If CTBA shows high cross-reactivity (>20%) in your initial screen, you have two scientific paths forward:

  • Chromatographic Separation (LC-MS/MS):

    • Unlike LBAs, LC-MS/MS separates molecules by hydrophobicity before detection.

    • CTBA Retention Time: Due to the carboxylic acid, CTBA is significantly more polar than most parent triazole drugs. It will elute much earlier on a C18 column (Reverse Phase).

    • MRM Transition: Monitor the specific loss of the carboxyl group (M-44) or the triazole fragment.

  • Immunodepletion (For LBA):

    • Pre-incubate samples with a "scavenger" antibody specific to the benzoic acid moiety of CTBA (if available) to sequester the interferent before running the primary assay.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound.[1] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.